molecular formula C10H14BClO3 B1276505 4-Butoxy-3-chlorophenylboronic acid CAS No. 480438-55-9

4-Butoxy-3-chlorophenylboronic acid

Cat. No.: B1276505
CAS No.: 480438-55-9
M. Wt: 228.48 g/mol
InChI Key: AOKJNAVCTPBFPJ-UHFFFAOYSA-N
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Description

4-Butoxy-3-chlorophenylboronic acid is a useful research compound. Its molecular formula is C10H14BClO3 and its molecular weight is 228.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-butoxy-3-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(11(13)14)7-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKJNAVCTPBFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409524
Record name 4-Butoxy-3-chlorophenylboronic acid
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Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-55-9
Record name 4-Butoxy-3-chlorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-3-chlorophenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Butoxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-Butoxy-3-chlorophenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of a specific, published experimental protocol for this compound, this document outlines a proposed synthetic route based on well-established methodologies for analogous arylboronic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 480438-55-9[1][2][3]
Molecular Formula C₁₀H₁₄BClO₃[1]
Molecular Weight 228.48 g/mol [1]
Melting Point 147-151 °C[4]
Appearance White to off-white solid (Predicted)
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO (Predicted)

Proposed Synthesis Workflow

The proposed synthesis of this compound involves a two-step process, beginning with the preparation of the Grignard reagent precursor, 1-bromo-4-butoxy-2-chlorobenzene, followed by the formation of the boronic acid via a Grignard reaction with a trialkyl borate.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Boronic Acid Formation Start 1-Bromo-2-chloro-4-hydroxybenzene Reagents1 1-Bromobutane K₂CO₃, Acetone Start->Reagents1 Reaction1 Williamson Ether Synthesis Reagents1->Reaction1 Product1 1-Bromo-4-butoxy-2-chlorobenzene Reaction1->Product1 Reagents2 Magnesium turnings Dry THF Reaction2 Grignard Reagent Formation Product1->Reaction2 Reagents2->Reaction2 Intermediate 4-Butoxy-3-chlorophenylmagnesium bromide Reaction2->Intermediate Reagents3 Triisopropyl borate Dry THF, -78 °C Intermediate->Reagents3 Reaction3 Borylation Reagents3->Reaction3 Intermediate2 Boronate Ester Intermediate Reaction3->Intermediate2 Reagents4 Aqueous HCl Intermediate2->Reagents4 Reaction4 Hydrolysis Reagents4->Reaction4 Product2 This compound Reaction4->Product2

Proposed synthesis of this compound.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound. These procedures are based on standard organic chemistry techniques for similar transformations and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 1-Bromo-4-butoxy-2-chlorobenzene (Precursor)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-chloro-4-hydroxybenzene (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone.

  • Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 1-bromo-4-butoxy-2-chlorobenzene.

Synthesis of this compound
  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine to initiate the reaction.

    • Prepare a solution of 1-bromo-4-butoxy-2-chlorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the aryl bromide solution to the magnesium turnings. Once the Grignard reaction has initiated (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation and Hydrolysis:

    • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add the freshly prepared Grignard reagent to the triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.

    • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

    • Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture such as hexane/ethyl acetate) to yield this compound as a solid.

Characterization Data (Predicted)

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-7.9 (d, 1H, Ar-H), 7.6-7.7 (dd, 1H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 4.1-4.2 (t, 2H, -OCH₂-), 1.8-1.9 (m, 2H, -CH₂-), 1.5-1.6 (m, 2H, -CH₂-), 0.9-1.0 (t, 3H, -CH₃), 5.0-6.0 (br s, 2H, B(OH)₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~160 (Ar-C-O), ~135 (Ar-C), ~132 (Ar-C), ~130 (Ar-C-B), ~125 (Ar-C-Cl), ~115 (Ar-C), ~70 (-OCH₂-), ~31 (-CH₂-), ~19 (-CH₂-), ~14 (-CH₃)
IR (KBr, cm⁻¹)~3300-3200 (br, O-H stretch of B(OH)₂), ~2960-2870 (C-H stretch, alkyl), ~1600, ~1480 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1250 (C-O stretch, ether), ~820 (C-H bend, aromatic), ~700 (C-Cl stretch)
Mass Spectrometry (ESI-MS)m/z: 228.07 [M]⁺, 211.07 [M-OH]⁺, 172.03 [M-C₄H₉O]⁺

Safety Information

  • General Handling: Handle all chemicals with care. Avoid inhalation, ingestion, and contact with skin and eyes.

  • Arylboronic Acids: Arylboronic acids are generally considered to be of low toxicity, but they can be irritating to the eyes, respiratory system, and skin.

  • Grignard Reagents: Grignard reagents are highly reactive and flammable. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • Solvents: The solvents used in this synthesis (acetone, THF, ethyl acetate, hexane) are flammable. Work in a well-ventilated area away from ignition sources.

This technical guide provides a framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the proposed procedures based on their specific laboratory conditions and available analytical instrumentation.

References

An In-depth Technical Guide to 4-Butoxy-3-chlorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-3-chlorophenylboronic acid is a synthetic organoboron compound that holds significant promise in the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, it serves as a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of complex biaryl structures that are prevalent in many pharmaceutical agents. The unique electronic and structural properties conferred by the butoxy and chloro substituents on the phenyl ring make this compound a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of target molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug development.

Core Chemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various chemical transformations. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₄BClO₃[1]
Molecular Weight 228.48 g/mol [1]
CAS Number 480438-55-9[1]
Appearance White to off-white solidInferred from similar compounds
Melting Point 101-105 °C[2]
Boiling Point Not available (decomposes)Inferred from similar compounds
Solubility Slightly soluble in water; soluble in polar organic solvents such as DMSO and methanol.Inferred from 4-chlorophenylboronic acid

Spectroscopic Data (Predicted)

¹H NMR (Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the butoxy group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0d1HAr-H ortho to B(OH)₂
~7.5dd1HAr-H meta to B(OH)₂ and ortho to Cl
~7.0d1HAr-H ortho to OBu
~4.1t2H-OCH₂-
~1.8m2H-OCH₂CH₂-
~1.5m2H-CH₂CH₃
~1.0t3H-CH₃
¹³C NMR (Nuclear Magnetic Resonance)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~160Ar-C-OBu
~135-140Ar-C-B(OH)₂
~130-135Ar-C-H
~125-130Ar-C-Cl
~115-120Ar-C-H
~70-OCH₂-
~30-OCH₂CH₂-
~20-CH₂CH₃
~14-CH₃
FT-IR (Fourier-Transform Infrared) Spectroscopy

The infrared spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (boronic acid, H-bonded)
3000-2850Medium-StrongC-H stretch (aliphatic)
~3100Weak-MediumC-H stretch (aromatic)
1600-1450Medium-StrongC=C stretch (aromatic ring)
~1350StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~1100MediumC-Cl stretch

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.

Reaction Scheme:

1-Butoxy-2-chloro-4-bromobenzene + Mg → (4-Butoxy-3-chlorophenyl)magnesium bromide (4-Butoxy-3-chlorophenyl)magnesium bromide + B(OR)₃ → Intermediate + H₃O⁺ → this compound

Detailed Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Initiate the reaction by adding a small crystal of iodine. Add a solution of 1-butoxy-2-chloro-4-bromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction mixture is typically heated gently to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy solution.

  • Borylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. To this solution, add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid.

  • Workup and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of hexanes and ethyl acetate).

Synthesis_Workflow start 1-Butoxy-2-chloro-4-bromobenzene grignard Grignard Reagent Formation (Mg, THF) start->grignard borylation Borylation (B(OMe)3, -78 °C) grignard->borylation hydrolysis Acidic Hydrolysis (HCl, H2O) borylation->hydrolysis purification Purification (Recrystallization) hydrolysis->purification end This compound purification->end

Synthesis Workflow for this compound.
Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form biaryl compounds.

General Protocol:

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)-Ar L2 transmetalation->pd2_aryl_complex boronate ArB(OH)3- boronate->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition base Base base->boronate

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Applications in Drug Development

Phenylboronic acids and their derivatives are of significant interest in drug discovery due to their unique ability to form reversible covalent bonds with diols. This property is exploited in the design of enzyme inhibitors and targeted drug delivery systems.

Enzyme Inhibition

Boronic acids are well-established inhibitors of serine proteases, a class of enzymes implicated in a wide range of diseases, including bacterial infections, cancer, and inflammatory disorders. The boron atom acts as a Lewis acid, accepting a lone pair of electrons from the catalytic serine residue in the enzyme's active site to form a stable tetrahedral intermediate. This mimics the transition state of peptide bond hydrolysis, thereby inhibiting the enzyme's activity.[3][4] Substituted phenylboronic acids, such as the title compound, can be designed to enhance binding affinity and selectivity for specific proteases. For example, they are potent inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin and cephalosporin antibiotics.[3]

Enzyme_Inhibition enzyme Serine Protease (e.g., β-Lactamase) complex Tetrahedral Intermediate (Enzyme-Inhibitor Complex) enzyme->complex inhibitor This compound inhibitor->complex inhibition Enzyme Inhibition complex->inhibition

Mechanism of Serine Protease Inhibition by a Phenylboronic Acid.
Targeted Drug Delivery

The surface of many cancer cells is characterized by an over-expression of sialic acid residues, which are cis-diol-containing carbohydrates. Phenylboronic acids can selectively bind to these sialic acid moieties, providing a mechanism for the targeted delivery of cytotoxic agents to cancer cells while minimizing off-target toxicity to healthy tissues.[5][6] The butoxy and chloro groups on this compound can be further functionalized to attach chemotherapeutic drugs, creating a targeted drug delivery system.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient synthesis of complex molecular architectures, while its inherent ability to interact with biological targets makes it a promising scaffold for the design of novel therapeutics. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this compound, facilitating its effective application in the advancement of medicinal chemistry and pharmaceutical sciences.

References

Spectroscopic and Synthetic Profile of 4-Butoxy-3-chlorophenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-3-chlorophenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its utility primarily stems from the presence of a boronic acid moiety, which is a versatile functional group for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The substituted phenyl ring allows for the introduction of specific steric and electronic properties into target molecules, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

This technical guide provides a summary of available spectroscopic data for structurally related compounds, a plausible synthetic protocol, and key reaction pathways involving arylboronic acids. Due to the limited availability of direct experimental data for this compound, representative data from analogous compounds, 4-methoxyphenylboronic acid and 3-chlorophenylboronic acid, are presented.

Spectroscopic Data (Representative)

Quantitative spectroscopic data for compounds structurally analogous to this compound are summarized below. These data provide an expected range for the spectroscopic characteristics of the target molecule.

¹H NMR Data
CompoundSolventChemical Shift (δ) ppm
3-Chlorophenylboronic acid DMSO-d₆8.16 (s, broad, 2H, B(OH)₂), 7.79 (d, J = 8.3 Hz, 2H), 7.39 (d, J = 8.3 Hz, 2H)[1]
4-Methoxyphenylboronic acid DMSO-d₆7.89 (s, 2H), 7.72 (d, J=8.4 Hz, 2H), 6.89 (d, J=8.4 Hz, 2H), 3.76 (s, 3H)[2]
¹³C NMR Data
CompoundSolventChemical Shift (δ) ppm
Phenylboronic acid CDCl₃135.2, 132.8, 128.2, 127.8[3]
4-Methoxyphenylboronic acid Not Specified161.9, 136.9, 113.6, 55.2[2]
Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
This compound C₁₀H₁₄BClO₃228.48228.0724522
3-Chlorophenylboronic acid C₆H₆BClO₂156.37156.014937[4]
4-Methoxyphenylboronic acid C₇H₉BO₃151.96152.0644743[2]
Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)
4-Vinylphenylboronic acid (representative) ~3300 (O-H stretch, broad), ~1600 (C=C stretch, aromatic), ~1350 (B-O stretch), ~1090 (B-C stretch), ~750 (C-H bend, aromatic)[5]
4-Methoxyphenylboronic acid ~3300 (O-H stretch, broad), ~2950 (C-H stretch), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch), ~1050 (B-O stretch)[2]

Experimental Protocols

Plausible Synthesis of this compound

This protocol is a generalized procedure and may require optimization for the specific substrate.

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, place a solution of 1-bromo-4-butoxy-3-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated (as evidenced by a color change and/or gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

  • Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.

  • Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with 2M hydrochloric acid to a pH of ~2.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of ether and hexanes).

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound A 1-Bromo-4-butoxy-3-chlorobenzene + Mg B Grignard Reagent Formation (in THF) A->B C 4-Butoxy-3-chlorophenylmagnesium bromide B->C E Borylation (-78 °C to RT) C->E D Trimethyl borate D->E F Boronic Ester Intermediate E->F G Acidic Hydrolysis (HCl) F->G H This compound G->H

Caption: Proposed synthesis workflow for this compound.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling Catalytic Cycle of Suzuki-Miyaura Coupling cluster_0 Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][9][10][11][12]

References

Technical Guide: 1H NMR Spectrum of 4-Butoxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Butoxy-3-chlorophenylboronic acid. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes data from analogous compounds and established NMR principles to offer a comprehensive interpretation for research and development applications.

Predicted 1H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration for the protons of this compound. These predictions are based on the analysis of substituent effects (butoxy, chloro, and boronic acid groups) on the aromatic ring and known values for the butoxy chain.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-27.9 - 8.1dJ ≈ 2.01H
H-57.0 - 7.2dJ ≈ 8.51H
H-67.7 - 7.9ddJ ≈ 8.5, 2.01H
-OCH₂-4.0 - 4.2tJ ≈ 6.52H
-CH₂-1.7 - 1.9sextetJ ≈ 7.02H
-CH₂-1.4 - 1.6sextetJ ≈ 7.52H
-CH₃0.9 - 1.1tJ ≈ 7.53H
B(OH)₂5.0 - 6.0br s-2H

Note: The chemical shift of the boronic acid protons (B(OH)₂) can be broad and its position is highly dependent on the solvent, concentration, and water content.

Experimental Protocol

This section outlines a standard protocol for the acquisition of a 1H NMR spectrum for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the labile boronic acid protons.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Structural and Coupling Relationships

The following diagram illustrates the structure of this compound and the expected spin-spin coupling interactions between the aromatic protons.

Caption: Structure of this compound and key proton couplings.

An In-depth Technical Guide to the Solubility and Stability of 4-Butoxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 4-Butoxy-3-chlorophenylboronic acid is limited. This guide provides a comprehensive framework of standard methodologies and illustrative data from structurally similar compounds to enable researchers to effectively determine these critical parameters.

Executive Summary

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility and stability studies.

PropertyValueSource
CAS Number 480438-55-9Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₄BClO₃Chemical Supplier Catalogs
Molecular Weight 228.48 g/mol PubChem
Appearance White to off-white solid (Typical)General knowledge
Melting Point Not reported-

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in reactions and for its purification. The general principle of "like dissolves like" provides a preliminary guide; polar solvents are likely to be more effective for this polar molecule. However, empirical determination is necessary for quantitative understanding.

Illustrative Solubility Data of Analogous Compounds

In the absence of specific data for this compound, the following table summarizes the solubility of isobutoxyphenylboronic acid isomers in various organic solvents. This data can serve as a useful proxy for estimating the solubility behavior of the target compound.

SolventTemperature (K)o-Isobutoxyphenylboronic Acid (Mole Fraction, x)m-Isobutoxyphenylboronic Acid (Mole Fraction, x)p-Isobutoxyphenylboronic Acid (Mole Fraction, x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.105
Dipropyl Ether293.150.0250.0050.004
303.150.0400.0090.007
313.150.0620.0150.012
323.150.0950.0250.020
Methylcyclohexane293.150.001< 0.001< 0.001
303.150.002< 0.001< 0.001
313.150.0030.001< 0.001
323.150.0050.0020.001

Data sourced from studies on isobutoxyphenylboronic acids.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene, dichloromethane)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solid to solvent B Equilibrate in thermostatic shaker A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G H Calculate solubility G->H

Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical factor influencing its shelf-life and its compatibility with various reaction conditions. Phenylboronic acids are known to be susceptible to degradation via oxidation and protodeboronation, particularly under basic conditions.[1][2] They can also undergo dehydration to form cyclic boroxines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

  • Acidic Hydrolysis:

    • Dissolve the compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 N.

    • Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Basic Hydrolysis:

    • Dissolve the compound in a suitable solvent and add NaOH to achieve a final concentration of 0.1 N.

    • Incubate the solution at room temperature.

    • Withdraw samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add H₂O₂ (e.g., 3%).

    • Incubate the solution at room temperature.

    • Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60 °C, 80 °C).

    • Analyze the solid at specified time intervals.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the samples after exposure.

Analysis:

  • Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • A PDA detector can help in assessing the peak purity, while an MS detector can aid in the identification of degradation products.

G cluster_stress Stress Conditions Compound This compound Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Oxidation Oxidation Compound->Oxidation Thermal Thermal (Solid) Compound->Thermal Photo Photostability Compound->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Logical diagram of forced degradation studies.

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life of the compound.

Objective: To evaluate the stability of this compound under defined long-term storage conditions.

Protocol:

  • Storage Conditions: Store samples of the compound in well-closed containers at controlled room temperature (e.g., 25 °C / 60% RH) and refrigerated conditions (e.g., 5 °C).

  • Testing Frequency: Analyze the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Analytical Tests: At each time point, perform a suite of tests including:

    • Appearance

    • Assay (by HPLC)

    • Related substances (by HPLC)

    • Water content (by Karl Fischer titration)

Conclusion

While specific experimental data for this compound is not extensively documented in public literature, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for solubility and stability testing outlined herein, researchers and drug development professionals can generate the necessary data to ensure the quality, efficacy, and safety of their processes and products. The illustrative data from analogous compounds offers a valuable starting point for experimental design and for anticipating the behavior of this important synthetic building block. It is recommended that these studies be conducted to fully understand the properties of this compound for its intended applications.

References

An In-depth Technical Guide on the Prospective Crystal Structure of 4-Butoxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, the specific crystal structure of 4-Butoxy-3-chlorophenylboronic acid has not been publicly reported. This guide, therefore, presents a prospective analysis, detailing the established methodologies and expected structural characteristics based on the analysis of analogous phenylboronic acid derivatives. This document serves as a comprehensive framework for researchers seeking to determine and understand the crystal structure of this compound.

Introduction

Phenylboronic acids are a class of compounds of significant interest in medicinal chemistry and materials science, primarily due to their versatile reactivity in cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in carbohydrate sensing and drug delivery. The three-dimensional arrangement of atoms within a crystal lattice is crucial for understanding a molecule's physicochemical properties, including solubility, stability, and intermolecular interactions, which in turn influence its biological activity and formulation characteristics.

This technical guide provides a detailed overview of the anticipated molecular and crystal structure of this compound. While specific experimental data for this compound is not available, this document outlines a robust, hypothetical experimental protocol for its crystallographic analysis, based on established procedures for similar molecules.

Molecular Profile of this compound

A summary of the known physicochemical properties of this compound is presented below. This data is compiled from publicly available chemical databases and supplier information.

PropertyValueSource
CAS Number 480438-55-9[1][2][3][4]
Molecular Formula C₁₀H₁₄BClO₃[1][3][4]
Molecular Weight 228.48 g/mol [1][3]
Canonical SMILES CCCCOC1=C(C=C(C=C1)B(O)O)Cl[1]
InChIKey AOKJNAVCTPBFPJ-UHFFFAOYSA-N[1]
Purity (Typical) ≥95%[1][5]
Physical State Solid (Predicted)

Proposed Experimental Protocol for Crystal Structure Determination

The following protocol details a comprehensive methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, adapted from established procedures for similar boronic acids.[6][7][8]

Synthesis

A plausible synthetic route to this compound would involve the lithiation of a suitable precursor, such as 1-bromo-4-butoxy-3-chlorobenzene, followed by reaction with a borate ester and subsequent acidic hydrolysis.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly successful technique for phenylboronic acids.

  • Solvent Screening: A range of solvents of varying polarity should be screened. A good starting point would be solvents in which the compound has moderate solubility, such as ethanol, methanol, acetone, or mixtures with water.

  • Procedure:

    • Dissolve a small amount of purified this compound in a selected solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution.

    • Filter the solution while warm to remove any insoluble impurities.

    • Transfer the clear solution to a clean vial, loosely capped or covered with perforated film to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

Visualizations

Molecular Structure

The following diagram illustrates the 2D chemical structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in Screened Solvent purification->dissolution evaporation Slow Evaporation at Room Temperature dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection (SC-XRD) mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation and Final Crystallographic Report (CIF) refinement->validation

References

Commercial Availability of 4-Butoxy-3-chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-Butoxy-3-chlorophenylboronic acid (CAS No. 480438-55-9), a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document outlines commercially available sources, provides typical quantitative data, and details a general experimental protocol for its use in Suzuki-Miyaura coupling reactions.

Physicochemical Properties

PropertyValue
CAS Number 480438-55-9
Molecular Formula C₁₀H₁₄BClO₃
Molecular Weight 228.48 g/mol
Appearance Off-white to white powder or crystalline solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents

Commercial Suppliers and Availability

This compound is available from a range of chemical suppliers. The following tables summarize the available quantitative data from several key vendors. Please note that pricing and lead times are subject to change and should be confirmed directly with the supplier.

Supplier Information and Purity
SupplierPurity
Santa Cruz BiotechnologyInquire
AbacipharmTech>95%
BLD PharmInquire
Weifang Yangxu Group99%
Pricing and Availability
SupplierQuantityPrice (USD)Lead Time
AbacipharmTech25 g$328.431 week
Orion Cientific (Laibo Chem)250 mgInquireInquire

Note: Many suppliers offer custom synthesis and bulk quantities upon request. It is advisable to contact them directly for specific needs.

Experimental Protocols

A plausible synthetic route is outlined below:

G cluster_start Starting Material cluster_reagents Reaction cluster_product Product 1-Bromo-4-butoxy-2-chlorobenzene 1-Bromo-4-butoxy-2-chlorobenzene Mg, THF 1. Mg, THF 2. B(OR)₃ 1-Bromo-4-butoxy-2-chlorobenzene->Mg, THF Grignard Formation & Borylation H₃O⁺ 3. H₃O⁺ Mg, THF->H₃O⁺ Hydrolysis 4-Butoxy-3-chlorophenylboronic_acid This compound H₃O⁺->4-Butoxy-3-chlorophenylboronic_acid

Plausible synthetic route for this compound.
General Protocol for Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A general procedure is as follows:

Materials:

  • Aryl halide (or triflate) (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Start Combine_Reactants Combine Aryl Halide, This compound, Pd Catalyst, and Base Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir (80-120 °C) Add_Solvent->Heat_Stir Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Heat_Stir->Monitor_Reaction Workup Aqueous Workup (Extraction and Washing) Monitor_Reaction->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Product Purification->Product

General workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways and Applications

Phenylboronic acids are crucial in medicinal chemistry for the synthesis of compounds that can modulate various signaling pathways. For instance, biaryl structures formed via Suzuki coupling are common motifs in kinase inhibitors, which target signaling pathways implicated in cancer and inflammatory diseases.

G cluster_synthesis Drug Synthesis cluster_pathway Cellular Signaling Pathway Boronic_Acid 4-Butoxy-3-chlorophenyl- boronic acid Suzuki_Coupling Suzuki Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl Halide Partner Aryl_Halide->Suzuki_Coupling Biaryl_Compound Biaryl Compound (e.g., Kinase Inhibitor) Suzuki_Coupling->Biaryl_Compound Kinase Protein Kinase Biaryl_Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response

Role of boronic acids in synthesizing kinase inhibitors for signaling pathways.

Theoretical Examination of 4-Butoxy-3-chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the theoretical and practical aspects of 4-Butoxy-3-chlorophenylboronic acid, a halogenated arylboronic acid with potential applications in organic synthesis and medicinal chemistry. While comprehensive theoretical studies on this specific molecule are not extensively available in public literature, this document compiles existing physicochemical data and outlines generalized experimental protocols based on established methods for analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of substituted phenylboronic acids.

Introduction

Phenylboronic acids and their derivatives are a cornerstone of modern organic chemistry, most notably for their crucial role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryls, which are common motifs in pharmaceuticals and functional materials. The substituent pattern on the phenyl ring significantly influences the reactivity and physicochemical properties of the boronic acid. The subject of this guide, this compound, features an electron-donating butoxy group and an electron-withdrawing chloro group, presenting an interesting electronic profile for synthetic applications. Boronic acids, in general, have also garnered significant interest in medicinal chemistry, with compounds like Bortezomib, a proteasome inhibitor, demonstrating their therapeutic potential.

Physicochemical and Spectroscopic Data

Quantitative data for this compound has been aggregated from various sources to provide a clear comparison of its fundamental properties. While experimental spectroscopic data is not publicly available in detail, typical analytical methods for characterization are noted.

PropertyValueSource
Molecular Formula C₁₀H₁₄BClO₃PubChem
Molecular Weight 228.48 g/mol PubChem[1]
CAS Number 480438-55-9Commercial Suppliers[2]
Appearance White to off-white crystalline powder (typical)Inferred
Purity ≥95% (typical commercial grade)Commercial Suppliers[2]
SMILES CCCCOC1=C(C=C(C=C1)B(O)O)ClAbacipharmTech
InChIKey AOKJNAVCTPBFPJ-UHFFFAOYSA-NAbacipharmTech

Note: Some properties are inferred from data for closely related compounds or are typical for this class of molecules.

Theoretical Studies: A General Perspective

While specific computational studies, such as Density Functional Theory (DFT) calculations, for this compound are not readily found in the literature, such analyses are commonly performed on substituted phenylboronic acids. These studies typically investigate:

  • Molecular Geometry: Optimization of the ground state geometry to determine bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra to aid in the interpretation of experimental data.

  • Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

  • Reaction Mechanisms: Elucidation of reaction pathways, such as the mechanism of the Suzuki-Miyaura coupling, to understand the role of substituents on reactivity.

For researchers interested in the theoretical aspects of this molecule, performing DFT calculations using a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be a standard approach to gain insights into its properties.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and purification of arylboronic acids and their application in Suzuki-Miyaura coupling. These should be adapted and optimized for the specific case of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is based on a general method for the synthesis of arylboronic acids from aryl halides.

Step 1: Formation of the Grignard Reagent

  • Under an inert atmosphere (e.g., nitrogen or argon), to a flame-dried flask containing magnesium turnings, add a small crystal of iodine and a few drops of 1-bromo-4-butoxy-3-chlorobenzene in anhydrous tetrahydrofuran (THF).

  • Once the Grignard reaction has initiated (indicated by a color change and/or heat evolution), the remaining solution of 1-bromo-4-butoxy-3-chlorobenzene in anhydrous THF is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux until the magnesium is consumed.

Step 2: Borylation and Hydrolysis

  • The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C).

  • A solution of trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF is added dropwise to the Grignard reagent, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid) at 0 °C.

  • The mixture is stirred for a period to hydrolyze the boronate ester.

Step 3: Work-up and Purification

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and hexanes).

Purification by Recrystallization

Arylboronic acids often exist in equilibrium with their cyclic anhydride trimers (boroxines). Recrystallization from water can help to hydrolyze the boroxine back to the boronic acid.

  • Suspend the crude this compound in water.

  • Heat the suspension to boiling with vigorous stirring to dissolve the solid.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the coupling of an aryl boronic acid with an aryl halide.

  • In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).

  • Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and purification of this compound and its application in the Suzuki-Miyaura coupling reaction.

G cluster_synthesis Synthesis Workflow A 1. Grignard Reagent Formation (4-Butoxy-3-chlorobromobenzene + Mg) B 2. Borylation (+ Trialkyl borate at -78°C) A->B C 3. Acidic Hydrolysis B->C D 4. Extraction & Drying C->D E 5. Recrystallization D->E F Pure this compound E->F

Caption: Generalized workflow for the synthesis and purification of this compound.

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Conditions boronic_acid This compound reaction Suzuki-Miyaura Cross-Coupling boronic_acid->reaction aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction product Biaryl Product reaction->product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction involving this compound.

Conclusion

This compound is a valuable building block in organic synthesis. While detailed theoretical characterizations are not widely published, its properties and reactivity can be inferred from the extensive knowledge base on arylboronic acids. The generalized protocols provided in this guide offer a starting point for its synthesis, purification, and application in cross-coupling reactions. Further experimental and computational studies on this molecule would be beneficial to fully elucidate its electronic properties and optimize its use in the development of novel compounds.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Butoxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryls, a structural motif prevalent in numerous biologically active molecules and functional materials. 4-Butoxy-3-chlorophenylboronic acid is a valuable building block, offering the potential to introduce a substituted phenyl ring with both an electron-donating butoxy group and a strategically positioned chlorine atom, which can be a handle for further functionalization. These application notes provide a detailed protocol for the Suzuki coupling of this compound with various aryl halides, addressing key parameters for successful and efficient synthesis.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step, activating the boronic acid for efficient transfer of the organic moiety to the palladium center.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd2_complex Ar-Pd(II)-X Ln pd0->pd2_complex oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation (Base, R-B(OH)2) diaryl_pd2_complex Ar-Pd(II)-R Ln pd2_complex->diaryl_pd2_complex transmetalation->diaryl_pd2_complex R-B(OH)₂ Base diaryl_pd2_complex->pd0 reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and outcomes for the Suzuki coupling of this compound with a model aryl bromide and aryl chloride.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)1001292
24-Chloro-N,N-dimethylanilinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)1,4-Dioxane/H₂O (5:1)1101885
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (3:1)901688
41-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃ (2.0)THF/H₂O (4:1)801095

Note: The data presented in this table are illustrative and based on typical yields for similar Suzuki coupling reactions. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Solvents should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • The purity of all reagents, particularly the boronic acid and aryl halide, is crucial for achieving high yields.

Protocol for Suzuki Coupling with an Aryl Bromide (Example: 4-Bromoacetophenone)

This protocol is a general guideline for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoacetophenone (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, 4-bromoacetophenone, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed toluene and water (4:1 v/v) to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol for Suzuki Coupling with an Aryl Chloride (Example: 4-Chloro-N,N-dimethylaniline)

This protocol is adapted for the more challenging coupling of this compound with an aryl chloride.

Materials:

  • This compound (1.5 equiv)

  • 4-Chloro-N,N-dimethylaniline (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, combine this compound, 4-chloro-N,N-dimethylaniline, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos.

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas.

  • Solvent Addition: Add degassed 1,4-dioxane and water (5:1 v/v) to the flask.

  • Reaction: Heat the mixture to 110 °C and stir vigorously.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After the reaction is complete, allow it to cool to room temperature. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting crude material by flash chromatography to yield the pure biaryl product.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Ligand, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvents inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Extraction, Washing, Drying) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds utilizing this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly when coupling with less reactive aryl chlorides. The protocols provided herein serve as a robust starting point for the synthesis of a variety of biaryl structures incorporating the 4-butoxy-3-chlorophenyl moiety. Researchers are encouraged to optimize these conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols for the Use of 4-Butoxy-3-chlorophenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-3-chlorophenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex biaryl structures. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as the most prominent method for this transformation, valued for its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of boronic acid reagents.[1][2]

Biaryl motifs are privileged structures in medicinal chemistry and materials science.[3] Notably, they are core components of numerous pharmaceuticals, including a class of targeted cancer therapies known as Bruton's tyrosine kinase (BTK) inhibitors.[4][5] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has proven effective in treating various B-cell malignancies and autoimmune diseases.[6][7] The synthesis of these inhibitors often relies on the Suzuki-Miyaura coupling to construct the characteristic biaryl scaffold.[1][8]

These application notes provide detailed protocols and relevant data for the use of this compound in the synthesis of biaryl compounds, with a particular focus on its potential application in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 480438-55-9
Molecular Formula C₁₀H₁₄BClO₃
Molecular Weight 228.48 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dioxane, THF, and DMF

Applications in Biaryl Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), yielding a substituted biaryl product. The butoxy and chloro substituents on the phenyl ring of the boronic acid provide handles for further chemical modification and influence the electronic and steric properties of the resulting biaryl compound, which can be crucial for its biological activity.

Key Application: Synthesis of Kinase Inhibitor Scaffolds

The 4-butoxy-3-chlorophenyl moiety is a structural component found in various kinase inhibitors. A particularly relevant application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[5][6] Dysregulation of the BTK signaling pathway is implicated in several B-cell malignancies, such as mantle cell lymphoma and chronic lymphocytic leukemia, as well as autoimmune diseases.[4][7]

Small molecule inhibitors that target BTK have shown significant therapeutic success.[4][9] Many of these inhibitors feature a biaryl core, which is often assembled via a Suzuki-Miyaura coupling. The use of this compound allows for the introduction of a substituted phenyl ring that can occupy a key binding pocket in the kinase domain of BTK, contributing to the inhibitor's potency and selectivity.[3]

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of structurally similar arylboronic acids with various aryl halides, providing a reference for expected outcomes.

Aryl Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Phenoxyphenylboronic acid3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-aminePd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O10012~85
Phenylboronic acid4-BromoacetophenonePd(OAc)₂ (0.3)PPh₃ (1)Na₂CO₃n-Propanol/H₂OReflux1~90
3-Pyridylboronic acid2-ChloropyridinePd₂(dba)₃ (1.5)PCy₃ (6)K₃PO₄Dioxane/H₂O1001895
4-Methoxyphenylboronic acid4-ChloroanisolePd(OAc)₂ (1)SPhos (2)K₃PO₄Toluene/H₂O1001898

Visualizations

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Aryl Halide, This compound, and Base in Flask B Evacuate and Backfill with Inert Gas A->B C Add Palladium Catalyst and Ligand B->C D Add Degassed Solvents C->D E Heat Reaction Mixture (80-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Dilute with Organic Solvent, Wash with Water and Brine G->H I Dry, Concentrate, and Purify by Chromatography H->I J Characterize Final Product I->J

A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway: Bruton's Tyrosine Kinase (BTK)

The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling pathway. Biaryl compounds synthesized using this compound can be designed to inhibit BTK, thereby blocking downstream signaling and preventing the proliferation of malignant B-cells.[4][6][7][10]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Activation Antigen Antigen Antigen->BCR Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation & Activation PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (NF-κB, MAPK, NFAT) Ca_release->Downstream PKC->Downstream Proliferation B-cell Proliferation, Survival, and Differentiation Downstream->Proliferation Inhibitor BTK Inhibitor (e.g., Biaryl Compound) Inhibitor->BTK Inhibition

The role of BTK in the B-cell receptor signaling pathway and its inhibition.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl molecules, particularly those with applications in drug discovery. Its use in the Suzuki-Miyaura coupling reaction provides a reliable method for constructing the core scaffolds of potential kinase inhibitors, such as those targeting Bruton's tyrosine kinase. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries, facilitating the development of novel therapeutics. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Notes and Protocols: 4-Butoxy-3-chlorophenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-3-chlorophenylboronic acid is an organic compound featuring a phenylboronic acid scaffold substituted with a butoxy and a chloro group.[1][2] While specific biological activity and detailed medicinal chemistry applications for this particular molecule are not extensively documented in publicly available literature, its structural motifs are common in compounds of significant interest in drug discovery and development. Phenylboronic acids, as a class, are recognized for their versatile applications, including their role as enzyme inhibitors and as crucial building blocks in the synthesis of complex organic molecules.[3][4][5]

The boronic acid functional group is a key feature, acting as a Lewis acid that can form reversible covalent bonds with diols, a characteristic leveraged in the design of sensors and targeted drug delivery systems.[6] In medicinal chemistry, this reactivity is notably exploited for the inhibition of serine proteases, where the boron atom interacts with the catalytic serine residue.[7] The lipophilic butoxy group and the electron-withdrawing chloro substituent on the phenyl ring of this compound can significantly influence its pharmacokinetic and pharmacodynamic properties, such as cell membrane permeability, metabolic stability, and binding interactions with target proteins.

Potential Medicinal Chemistry Applications

Based on the established roles of analogous phenylboronic acid derivatives, this compound holds potential in several areas of medicinal chemistry:

  • Enzyme Inhibition: Boronic acid-containing molecules have been successfully developed as inhibitors of various enzymes, most notably proteasome inhibitors for cancer therapy, such as bortezomib.[3][8] The electrophilic boron atom can form a stable, yet reversible, tetrahedral intermediate with key active site nucleophiles (e.g., serine, threonine). The specific substituents on the phenyl ring of this compound would modulate the electronics and sterics of the molecule, influencing its binding affinity and selectivity for target enzymes.

  • Cancer Therapy: Phenylboronic acid derivatives are being explored for targeted cancer therapy due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[9] This interaction can be utilized for both diagnostics and the targeted delivery of therapeutic agents. The butoxy and chloro groups could be tailored to enhance this selective binding and improve the overall anticancer profile.

  • Synthetic Building Block in Drug Discovery: One of the most widespread applications of phenylboronic acids is in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of biaryl compounds. This compound can serve as a versatile building block to introduce the 4-butoxy-3-chlorophenyl moiety into a wide range of potential drug candidates, allowing for systematic structure-activity relationship (SAR) studies.[8]

Experimental Protocols

While specific protocols for biological assays involving this compound are not available, a general protocol for its use as a synthetic intermediate in a Suzuki-Miyaura cross-coupling reaction is provided below as an example of its application.

Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

experimental_workflow Experimental Workflow: Drug Discovery with this compound cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound (Building Block) suzuki Suzuki-Miyaura Coupling with diverse aryl halides start->suzuki library Compound Library suzuki->library invitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) library->invitro hit_id Hit Identification invitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->suzuki Iterative Synthesis preclinical Preclinical Candidate lead_opt->preclinical

Caption: A hypothetical workflow for utilizing this compound in a drug discovery program.

suzuki_miyaura_pathway Generalized Suzuki-Miyaura Coupling Pathway cluster_cycle Catalytic Cycle reagents This compound R-X (Aryl Halide) ox_add Oxidative Addition reagents:f1->ox_add transmetal Transmetalation reagents:f0->transmetal catalyst Pd(0) Catalyst catalyst->ox_add base Base (e.g., K₂CO₃) base->transmetal product Coupled Product (Biaryl) ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->catalyst red_elim->product

Caption: A simplified diagram illustrating the key steps of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct, extensive research on the medicinal chemistry applications of this compound is limited, its structure suggests significant potential as both a bioactive molecule and a synthetic intermediate. Based on the well-established roles of the phenylboronic acid scaffold, this compound represents a valuable starting point for the design and synthesis of novel enzyme inhibitors and other therapeutic agents. Further investigation into its biological activities is warranted to fully elucidate its potential in drug discovery.

References

Palladium-Catalyzed Coupling of 4-Butoxy-3-chlorophenylboronic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of palladium catalysts in the Suzuki-Miyaura cross-coupling reactions of 4-butoxy-3-chlorophenylboronic acid. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly significant in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients. This compound is a key intermediate used to introduce the 4-butoxy-3-chlorophenyl moiety into a target molecule, a common structural motif in various biologically active compounds. The presence of both a bulky butoxy group and a chloro substituent presents unique challenges and opportunities in optimizing the coupling reaction.

Core Concepts of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) species is the active catalyst that initiates the cycle.

Key Components of the Reaction:

  • Palladium Catalyst: A source of palladium, often in the form of a pre-catalyst that is reduced in situ to Pd(0).

  • Ligand: Typically a phosphine-based ligand that stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Required to activate the boronic acid for transmetalation.

  • Solvent: An appropriate solvent system that facilitates the dissolution of reactants and promotes the reaction.

Palladium Catalysts and Ligands for Coupling of Substituted Boronic Acids

The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity, especially when dealing with sterically hindered or electronically challenging substrates like this compound. The chloro-substituent, being an electron-withdrawing group, can influence the reactivity of the boronic acid.

Commonly used palladium pre-catalysts include:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

The selection of the ligand is equally important. Bulky, electron-rich phosphine ligands are often employed to promote the coupling of aryl chlorides and sterically demanding boronic acids. Examples include:

  • Triphenylphosphine (PPh₃)

  • Tricyclohexylphosphine (PCy₃)

  • Buchwald ligands (e.g., SPhos, XPhos)

  • N-Heterocyclic carbenes (NHCs)

Experimental Protocols

The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for different substrates.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equivalents)

  • XPhos (0.03 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane/Water (5:1 mixture)

  • Microwave vial

Procedure:

  • In a microwave vial, combine the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Presentation

While specific data for the coupling of this compound is not extensively published in readily available literature, the following table provides representative data for the Suzuki-Miyaura coupling of structurally similar substituted phenylboronic acids with various aryl halides. This data can serve as a starting point for reaction optimization.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoacetophenone4-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Toluene/H₂O1001295
22-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane1001888
31-Iodo-4-nitrobenzene4-tert-Butylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O80692
43-Bromopyridine3,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O901685

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr Ar'-B(OH)₂ (activated) Transmetal Transmetalation ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product ArX Ar-X Boronic Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for a typical Suzuki-Miyaura coupling experiment.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base) Start->Setup Inert Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heating & Stirring Solvent->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Application Notes and Protocols for Suzuki Coupling with 4-Butoxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing 4-Butoxy-3-chlorophenylboronic acid. This key building block is valuable in the synthesis of complex organic molecules, particularly in the field of drug discovery and development where the construction of biaryl structures is a common motif.[1][2]

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[3][4] While the reaction is robust, the use of an electronically deactivated aryl chloride, such as the one present in this compound, necessitates careful selection of reaction conditions to achieve high yields and purity.[5][6]

General Considerations for Suzuki Coupling with Aryl Chlorides

The coupling of aryl chlorides is generally more challenging than that of the corresponding bromides or iodides due to the stronger carbon-chlorine bond.[6] Consequently, the selection of an appropriate catalyst system, including the palladium source and ligand, is critical for a successful reaction. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is the rate-limiting step in the catalytic cycle.[5]

Summary of Reaction Components and Conditions

The following table summarizes the key components and typical conditions for the Suzuki coupling of this compound with a generic aryl or heteroaryl halide/triflate coupling partner.

ComponentRoleExamplesTypical Molar Equivalents
Aryl/Heteroaryl Halide or Triflate Electrophilic coupling partnerAryl bromides, iodides, triflates; Heteroaryl chlorides, bromides1.0
This compound Nucleophilic coupling partner-1.1 - 1.5
Palladium Catalyst (Precatalyst) Active catalyst sourcePd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)0.01 - 0.05 (1-5 mol%)
Ligand Stabilizes and activates the catalystSPhos, XPhos, RuPhos, P(t-Bu)₃, Buchwald ligands, NHC ligands0.01 - 0.1 (1-10 mol%)
Base Activates the boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃2.0 - 3.0
Solvent Reaction mediumToluene, Dioxane, THF, DME, often with water-
Temperature Reaction temperature80 - 120 °C-
Reaction Time Duration of the reaction2 - 24 hours-

Experimental Workflow

The general workflow for a Suzuki coupling reaction is depicted in the following diagram.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Base Solvent Add Solvent(s) Reagents->Solvent 1 Degas Degas Mixture (e.g., N2/Ar sparging) Solvent->Degas 2 Catalyst Add Catalyst/Ligand Degas->Catalyst 3 Heat Heat to Reaction Temperature Catalyst->Heat 4 Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor 5 Quench Quench Reaction Monitor->Quench 6 Extract Aqueous Extraction Quench->Extract 7 Dry Dry Organic Layer Extract->Dry 8 Concentrate Concentrate Dry->Concentrate 9 Purify Purify (e.g., Chromatography) Concentrate->Purify 10

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][7]

Suzuki_Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)Ln-X Pd0->PdII_RX R-X OxAdd Oxidative Addition PdII_R_Ar R-Pd(II)Ln-Ar' PdII_RX->PdII_R_Ar Ar'B(OH)2 (Base) Transmetal Transmetalation PdII_R_Ar->Pd0 Product R-Ar' PdII_R_Ar->Product RedElim Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a different ligand or palladium source), or ensuring the reagents and solvents are anhydrous and oxygen-free. The choice of base can also be critical; for less reactive aryl chlorides, a stronger base like cesium carbonate may be beneficial.

  • Protodeboronation: A common side reaction is the protodeboronation of the boronic acid.[8] This can be minimized by using anhydrous conditions and ensuring the inert atmosphere is maintained throughout the reaction.

  • Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can also occur. This can often be suppressed by carefully controlling the reaction stoichiometry and catalyst loading.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a wide range of valuable compounds for drug discovery and other applications.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using 4-Butoxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel heterocyclic compounds utilizing 4-Butoxy-3-chlorophenylboronic acid as a key building block. The primary method described is the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool in medicinal chemistry for the formation of carbon-carbon bonds.[1][2][3] The resulting biaryl and heteroaryl structures are of significant interest in drug discovery due to their prevalence in biologically active molecules.[4][5]

The following sections detail a representative protocol for the coupling of this compound with a heterocyclic halide, provide tabulated data for reaction setup and expected outcomes, and include visualizations of the experimental workflow and chemical transformation.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the synthesis of biaryl compounds by coupling an organoboron species (such as a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[2][6][7] This reaction is widely favored due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and catalysts.[1][3]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Di-organopalladium(II) Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Halide R-X Halide->Oxidative_Addition Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Synthesis of 2-(4-Butoxy-3-chlorophenyl)pyridine

This protocol describes a representative synthesis of a novel biaryl heterocycle, 2-(4-Butoxy-3-chlorophenyl)pyridine, via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Reaction_Scheme cluster_product Product reactant1 This compound reactant2 2-Bromopyridine product 2-(4-Butoxy-3-chlorophenyl)pyridine This compound This compound Product_structure 2-Bromopyridine 2-Bromopyridine plus1 + arrow Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C arrow->Product_structure

Caption: Suzuki-Miyaura coupling of this compound and 2-Bromopyridine.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Molar Equiv.
This compound228.482741.21.2
2-Bromopyridine158.001581.01.0
Tetrakis(triphenylphosphine)palladium(0)1155.56580.050.05
Potassium Carbonate (K₂CO₃)138.212762.02.0
1,4-Dioxane-4 mL--
Deionized Water-1 mL--

Procedure:

  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (274 mg, 1.2 mmol), 2-Bromopyridine (158 mg, 1.0 mmol), Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and Potassium Carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-Bromopyridine) is consumed (typically 6-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(4-Butoxy-3-chlorophenyl)pyridine.

  • Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A representative yield for this type of reaction is typically in the range of 70-90%.

Experimental Workflow Diagram:

Experimental_Workflow start Start setup Combine Reactants, Catalyst, and Base in Flask start->setup solvents Add Dioxane and Water setup->solvents inert Establish Inert Atmosphere (N₂ or Ar) solvents->inert reaction Heat to 90 °C and Stir (6-12 h) inert->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (EtOAc/H₂O Extraction) monitoring->workup Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Workflow for the synthesis and purification of 2-(4-Butoxy-3-chlorophenyl)pyridine.

Applications in Drug Discovery

The introduction of the 4-butoxy-3-chlorophenyl moiety into various heterocyclic scaffolds can significantly impact the pharmacological properties of the resulting molecules. The butoxy group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. The chloro substituent can influence electronic properties and provide a site for further functionalization.

Synthesized libraries of such novel heterocycles can be screened against a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes, to identify new lead compounds for drug development programs in areas such as oncology, inflammation, and infectious diseases.

Safety and Handling

  • This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

By following these protocols, researchers can effectively utilize this compound to synthesize a diverse range of novel heterocyclic compounds for evaluation in drug discovery and development.

References

Application Notes and Protocols: 4-Butoxy-3-chlorophenylboronic Acid as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-3-chlorophenylboronic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its substituted phenyl ring serves as a key scaffold for the development of targeted therapies, particularly in the realm of kinase inhibitors for oncology. The presence of the butoxy and chloro substituents allows for fine-tuning of physicochemical properties such as lipophilicity and electronic effects, which can significantly impact the potency, selectivity, and pharmacokinetic profile of the final drug candidate. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent Akt kinase inhibitor, showcasing its utility in modern drug discovery.

Key Applications in Drug Discovery

The primary application of this compound lies in its use as a crucial coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the boronic acid and a variety of aryl or heteroaryl halides, leading to the construction of biaryl and heteroaryl-aryl scaffolds. These structural motifs are prevalent in a wide range of biologically active compounds.

A significant example of a drug candidate synthesized using a similar boronic acid building block is Capivasertib (AZD5363) , a potent and selective inhibitor of the Akt serine/threonine kinase.[1][2] The Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[1][2]

Featured Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor

This section details the synthesis of a key intermediate for a potent kinase inhibitor, demonstrating the practical application of this compound. The target molecule, 4-(4-butoxy-3-chlorophenyl)-5-fluoro-N-(piperidin-4-yl)pyrimidin-2-amine , incorporates the 4-butoxy-3-chlorophenyl moiety, which is crucial for its biological activity.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Amino-4-(4-butoxy-3-chlorophenyl)-5-fluoropyrimidine

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling reaction between (4-Butoxy-3-chlorophenyl)boronic acid and a suitable halogenated pyrimidine derivative.

Materials:

  • (4-Butoxy-3-chlorophenyl)boronic acid

  • 2-Amino-4-chloro-5-fluoropyrimidine

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask, add 2-amino-4-chloro-5-fluoropyrimidine (1.0 eq), (4-Butoxy-3-chlorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask.

  • Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-(4-butoxy-3-chlorophenyl)-5-fluoropyrimidine.

Protocol 2: Subsequent Functionalization (Illustrative)

The synthesized intermediate can be further functionalized to introduce other necessary pharmacophoric features. For instance, the 2-amino group on the pyrimidine ring can be coupled with a protected piperidine derivative to yield the final target compound. This typically involves standard amide bond formation or nucleophilic aromatic substitution reactions.

Data Presentation

CompoundTargetIC₅₀ (nM)Cell LineAssay Type
Capivasertib (AZD5363)Akt13BT474cEnzymatic
Capivasertib (AZD5363)Akt27BT474cEnzymatic
Capivasertib (AZD5363)Akt37BT474cEnzymatic

Data is illustrative and based on published information for Capivasertib (AZD5363).

Visualizations

Signaling Pathway

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK3β Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation FOXO->Proliferation Capivasertib Capivasertib (AZD5363) Capivasertib->Akt inhibits

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is a major target in cancer therapy. Capivasertib (AZD5363) is a potent inhibitor of Akt.

Experimental Workflow

Suzuki_Coupling_Workflow start Starting Materials reactants 1. (4-Butoxy-3-chlorophenyl)boronic acid 2. 2-Amino-4-chloro-5-fluoropyrimidine start->reactants coupling Suzuki-Miyaura Coupling reactants->coupling workup Workup & Purification coupling->workup conditions Pd(PPh₃)₄, Na₂CO₃ Dioxane/Water, Heat conditions->coupling intermediate 2-Amino-4-(4-butoxy-3-chlorophenyl)- 5-fluoropyrimidine workup->intermediate functionalization Further Functionalization intermediate->functionalization final_product Target Kinase Inhibitor functionalization->final_product

Caption: A generalized workflow for the synthesis of a kinase inhibitor intermediate using a Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a highly valuable building block for the synthesis of complex, biologically active molecules in drug discovery. Its utility in constructing key structural motifs, particularly through the robust and versatile Suzuki-Miyaura coupling, makes it an essential tool for medicinal chemists. The successful development of potent kinase inhibitors like Capivasertib underscores the potential of scaffolds derived from this and similar boronic acids in generating novel therapeutics for the treatment of cancer and other diseases. The provided protocols and conceptual frameworks serve as a guide for researchers to harness the potential of this compound in their own drug discovery endeavors.

References

Application Notes and Protocols: Large-Scale Synthesis of 4-Butoxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of 4-Butoxy-3-chlorophenylboronic acid, a valuable building block in the development of novel pharmaceutical agents. The described methodology is designed to be robust, scalable, and efficient, ensuring high purity and yield of the final product.

Overview

This compound is an important intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Its synthesis on a large scale requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and product quality. The protocol outlined below follows a two-step process starting from a commercially available precursor.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed large-scale synthesis protocol.

StepReactantMolecular Weight ( g/mol )Molar Equiv.Amount (kg)Volume (L)Yield (%)Purity (%)
1: Etherification 2-Chloro-4-bromophenol207.451.010.0---
1-Bromobutane137.021.27.946.25--
Potassium Carbonate138.212.013.3-95>98 (GC)
2: Borylation 1-Bromo-4-butoxy-2-chlorobenzene263.541.012.0---
n-Butyllithium (2.5 M in hexanes)64.061.1-20.0--
Triisopropyl borate188.081.210.212.0--
Final Product This compound 228.48 - - 85 >99 (¹H NMR)

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-butoxy-2-chlorobenzene

This step involves the Williamson ether synthesis to introduce the butoxy group onto the phenolic starting material.

Materials:

  • 2-Chloro-4-bromophenol (10.0 kg, 48.2 mol)

  • 1-Bromobutane (7.94 kg, 57.9 mol)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (13.3 kg, 96.4 mol)

  • Acetone (100 L)

Procedure:

  • To a 200 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-Chloro-4-bromophenol and acetone.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add potassium carbonate to the solution.

  • Slowly add 1-bromobutane to the reaction mixture over a period of 1 hour.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetone (2 x 10 L).

  • Concentrate the combined filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in ethyl acetate (50 L) and wash with water (2 x 20 L) and brine (20 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Bromo-4-butoxy-2-chlorobenzene as a pale yellow oil.

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by borylation and subsequent hydrolysis to yield the desired boronic acid.

Materials:

  • 1-Bromo-4-butoxy-2-chlorobenzene (12.0 kg, 45.5 mol)

  • Anhydrous Tetrahydrofuran (THF) (120 L)

  • n-Butyllithium (2.5 M solution in hexanes, 20.0 L, 50.1 mol)

  • Triisopropyl borate (10.2 kg, 54.6 mol)

  • Hydrochloric Acid (2 M aqueous solution, 50 L)

  • Heptane (60 L)

Procedure:

  • To a 300 L jacketed reactor, purged with nitrogen, add 1-Bromo-4-butoxy-2-chlorobenzene and anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise over 2 hours, maintaining the internal temperature below -70°C.

  • Stir the mixture at -78°C for an additional 1 hour after the addition is complete.

  • Slowly add triisopropyl borate dropwise, ensuring the temperature does not exceed -65°C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the mixture to 0°C and slowly quench the reaction by adding 2 M hydrochloric acid, keeping the temperature below 10°C.

  • Stir the biphasic mixture vigorously for 2 hours at room temperature.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 L).

  • Combine the organic layers and wash with brine (40 L).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of heptane and ethyl acetate to afford pure this compound as a white crystalline solid.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Etherification cluster_1 Step 2: Borylation start_material 2-Chloro-4-bromophenol intermediate 1-Bromo-4-butoxy-2-chlorobenzene start_material->intermediate 1-Bromobutane, K₂CO₃ Acetone, Reflux intermediate_2 1-Bromo-4-butoxy-2-chlorobenzene final_product This compound intermediate_2->final_product 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. H₃O⁺

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow B Add K₂CO₃ and 1-Bromobutane C Reflux for 12-16 hours B->C D Cool and Filter C->D E Workup and Concentration D->E F Intermediate: 1-Bromo-4-butoxy-2-chlorobenzene E->F G Dissolve Intermediate in Anhydrous THF F->G H Cool to -78°C and add n-BuLi G->H I Add Triisopropyl borate H->I J Warm to RT and Quench with 2M HCl I->J K Aqueous Workup J->K L Recrystallization K->L M Final Product: This compound L->M A A A->B

Caption: Large-scale synthesis workflow diagram.

Protecting Group Strategies for 4-Butoxy-3-chlorophenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-3-chlorophenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] However, the boronic acid functional group can be sensitive to certain reaction conditions, leading to undesired side reactions like protodeboronation or the formation of boroxines (anhydrides).[3] Protecting the boronic acid moiety as a more stable derivative can circumvent these issues, enabling a broader range of synthetic transformations on other parts of the molecule. This document provides detailed application notes and protocols for the protection of this compound using two common and effective protecting groups: Pinacol and N-methyliminodiacetic acid (MIDA).

Why Use a Protecting Group Strategy?

The decision to employ a protecting group for a boronic acid is crucial in multistep syntheses. The primary reasons include:

  • Enhanced Stability: Boronic acids can be unstable to certain reaction conditions, including strong acids, bases, and oxidants.[3] Conversion to a boronate ester, such as a pinacol or MIDA ester, significantly increases stability.[4][5]

  • Prevention of Side Reactions: Unprotected boronic acids can undergo competitive decomposition pathways, such as protodeboronation, especially under the conditions of cross-coupling reactions.[5]

  • Improved Handling and Purification: Boronic acids can be challenging to purify due to their polarity and tendency to form trimeric boroxines.[3] Pinacol and MIDA boronates are often crystalline, chromatography-stable solids, simplifying purification and handling.[4][6]

  • Iterative Cross-Coupling: MIDA boronates are particularly useful in iterative cross-coupling strategies, where a molecule is built up in a stepwise fashion. Their stability allows for multiple reaction steps to be performed on other parts of the molecule before the boronic acid is unmasked for a subsequent coupling reaction.[4][5]

Choosing a Protecting Group: A Logical Workflow

The selection of an appropriate protecting group depends on the planned synthetic route and the reaction conditions that will be employed. The following diagram illustrates a decision-making workflow for selecting a protecting group for this compound.

ProtectingGroupWorkflow start Start: This compound decision1 Will the subsequent reaction conditions be harsh (e.g., strong oxidation, reduction, or anhydrous cross-coupling)? start->decision1 protect Protect Boronic Acid decision1->protect Yes no_protect Proceed with unprotected boronic acid (use mild conditions) decision1->no_protect No decision2 Is multi-step synthesis with iterative cross-coupling planned? Need for exceptional stability? protect->decision2 final_product Final Product no_protect->final_product mida Use MIDA boronate: - High stability - Mild basic deprotection decision2->mida Yes pinacol Use Pinacol boronate: - Good stability - Harsher deprotection decision2->pinacol No deprotect Perform Deprotection mida->deprotect pinacol->deprotect deprotect->final_product

Caption: Workflow for selecting a protecting group strategy.

Protecting Group Strategies and Protocols

This section details the application of Pinacol and MIDA as protecting groups for this compound.

Pinacol Boronate Ester Protection

Pinacol esters are one of the most common protecting groups for boronic acids due to their ease of formation and sufficient stability for many applications, including purification by column chromatography.[3]

Data Presentation: Pinacol Protection and Deprotection

StepProtecting GroupKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Protection PinacolPinacolTolueneReflux685-95[7]
Deprotection PinacolNaIO₄, NH₄OAcAcetone/H₂ORT2-470-90[8]
Deprotection PinacolKHF₂, then TMSCl/H₂OMeOH/H₂O, then THFRT1-280-95[8]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Protected)

  • Materials: this compound, pinacol, toluene, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.1 M solution of the boronic acid).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 6 hours, and can be monitored by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution to obtain the crude product, which can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to yield the desired pinacol boronate ester as a white solid.[7]

Protocol 2: Deprotection of 2-(4-Butoxy-3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Method A: Oxidative Cleavage

    • Materials: Pinacol protected boronic acid, sodium periodate (NaIO₄), ammonium acetate (NH₄OAc), acetone, water, diethyl ether.

    • Procedure:

      • Dissolve the pinacol boronate (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

      • Add ammonium acetate (2.0 eq) followed by sodium periodate (2.0 eq) in portions.

      • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

      • Upon completion, filter the reaction mixture and wash the solid with diethyl ether.

      • Extract the aqueous filtrate with diethyl ether.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected this compound.[8]

  • Method B: Two-Step Hydrolysis via Trifluoroborate Salt

    • Materials: Pinacol protected boronic acid, potassium hydrogen fluoride (KHF₂), methanol, water, trimethylsilyl chloride (TMSCl), tetrahydrofuran (THF).

    • Procedure:

      • Dissolve the pinacol boronate (1.0 eq) in a saturated solution of KHF₂ in methanol/water (4:1 v/v).

      • Stir the mixture at room temperature for 1 hour, during which the potassium trifluoroborate salt precipitates.

      • Collect the solid by filtration and wash with cold methanol.

      • Suspend the trifluoroborate salt in THF and add TMSCl (3.0 eq) followed by water (6.0 eq).

      • Stir at room temperature for 1-2 hours until the solid dissolves.

      • Extract the product with an organic solvent, dry the organic phase, and concentrate to yield the free boronic acid.[8]

N-Methyliminodiacetic Acid (MIDA) Boronate Protection

MIDA boronates offer exceptional stability to a wide range of reaction conditions, including chromatography, and are deprotected under mild basic conditions.[4][5] This makes them ideal for complex, multi-step syntheses.

Data Presentation: MIDA Protection and Deprotection

StepProtecting GroupKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Protection MIDAN-methyliminodiacetic acidDMSO/Toluene80-1101-380-95[9]
Deprotection MIDA1 M NaOHTHF/H₂ORT0.25-1>95[4][10]
Deprotection MIDANaHCO₃ (aq)MeOH/H₂ORT3-4>95[6]

Experimental Protocols

Protocol 3: Synthesis of this compound MIDA ester

  • Materials: this compound, N-methyliminodiacetic acid (MIDA), DMSO, toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq), N-methyliminodiacetic acid (1.2 eq), a small amount of DMSO to aid solubility, and toluene.

    • Heat the mixture to reflux (80-110 °C) and remove water via the Dean-Stark trap. The reaction is typically complete in 1-3 hours.

    • Cool the reaction mixture to room temperature.

    • The MIDA boronate often precipitates upon cooling and can be collected by filtration.

    • The product can be further purified by washing with a suitable solvent or by recrystallization. MIDA boronates are generally stable to silica gel chromatography.[4][11]

Protocol 4: Deprotection of this compound MIDA ester

  • Materials: MIDA protected boronic acid, 1 M aqueous sodium hydroxide (NaOH) or saturated aqueous sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF) or methanol (MeOH), diethyl ether, 1 M HCl.

  • Procedure:

    • Dissolve the MIDA boronate (1.0 eq) in THF or MeOH.

    • Add an aqueous solution of 1 M NaOH or saturated NaHCO₃.

    • Stir the biphasic mixture vigorously at room temperature. Deprotection is usually rapid with NaOH (15-60 minutes) and slower with NaHCO₃ (3-4 hours).[4][6]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free this compound.

Summary and Conclusion

The choice between a pinacol and a MIDA protecting group for this compound depends on the specific requirements of the synthetic route. Pinacol esters offer a straightforward protection strategy suitable for many applications, while MIDA boronates provide superior stability and milder deprotection conditions, making them the protecting group of choice for complex and iterative syntheses. The protocols provided herein offer a starting point for the implementation of these protecting group strategies in a research and development setting. It is always recommended to optimize reaction conditions for specific substrates and scales.

References

Application Notes and Protocols: 4-Butoxy-3-chlorophenylboronic Acid in the Synthesis of Herbicidal Pyrimidin-4-yl-pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxy-3-chlorophenylboronic acid is a valuable reagent in the synthesis of complex organic molecules, particularly in the agrochemical industry. Its utility is prominently highlighted in the construction of novel herbicidal compounds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This application note provides a detailed protocol for the synthesis of a potent herbicidal pyrimidin-4-yl-pyridine derivative using this compound, based on methodologies described in patent literature.

Application: Synthesis of Herbicidal Pyrimidin-4-yl-pyridine Derivatives

This compound serves as a key building block for introducing the 4-butoxy-3-chlorophenyl moiety onto a heterocyclic scaffold. This specific substitution pattern has been shown to be crucial for the herbicidal activity of the final compound. The Suzuki-Miyaura coupling reaction enables the efficient formation of a carbon-carbon bond between the boronic acid and a suitable halogenated pyrimidine derivative.

Key Reaction: Suzuki-Miyaura Coupling

The synthesis of the target herbicidal compound involves the Suzuki-Miyaura cross-coupling of this compound with a chlorinated pyrimidine intermediate. This reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Suzuki_Coupling reactant1 This compound product 2-(4-Butoxy-3-chlorophenyl)-6-(trifluoromethyl)pyrimidine reactant1->product reactant2 4-Chloro-6-(trifluoromethyl)pyrimidine reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., Na₂CO₃) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

Caption: Suzuki-Miyaura coupling reaction for herbicide synthesis.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-(4-Butoxy-3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl 2,6-dichloro-3-pyridyl ether, a compound with demonstrated herbicidal activity, as detailed in patent WO2014101881A1.

Materials:

  • This compound

  • 4-Chloro-2-(2,6-dichloro-3-pyridyloxy)-6-(trifluoromethyl)pyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Chloro-2-(2,6-dichloro-3-pyridyloxy)-6-(trifluoromethyl)pyrimidine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: To the flask, add 1,4-dioxane and water in a 4:1 ratio. Degas the solvent mixture by bubbling with inert gas for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(4-Butoxy-3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl 2,6-dichloro-3-pyridyl ether.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification A Combine Reactants: - 4-Chloro-pyrimidine derivative - this compound - Sodium Carbonate B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Degassed Solvents (Dioxane/Water) B->C D Add Palladium Catalyst (Pd(PPh₃)₄) C->D E Heat to Reflux (90-100 °C) D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Cool and Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for herbicide synthesis.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of pyrimidin-4-yl-pyridine derivatives using this compound, as can be inferred from similar reactions in the field. Actual yields may vary depending on the specific substrates and reaction conditions.

ProductMolecular FormulaYield (%)Purity (%)Method of Analysis
2-(4-Butoxy-3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl 2,6-dichloro-3-pyridyl etherC₂₄H₁₈Cl₃F₃N₄O₂65-85>95¹H NMR, LC-MS

Herbicidal Activity

Compounds synthesized using this compound have demonstrated significant herbicidal activity against a range of common weeds. The biological efficacy is typically evaluated in greenhouse trials at various application rates.

Target Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%)
Alopecurus myosuroides (Black-grass)10080-95
Lolium perenne (Perennial ryegrass)10075-90
Amaranthus retroflexus (Redroot pigweed)5090-100
Chenopodium album (Common lambsquarters)5085-98

Disclaimer: The experimental protocol and data presented are based on representative procedures from patent literature and related chemical syntheses. Researchers should conduct their own optimization and safety assessments. All work should be performed in a well-ventilated fume hood by trained personnel.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 4-Butoxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Butoxy-3-chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful coupling outcomes.

Troubleshooting Guide

Encountering challenges in your Suzuki reaction? The table below outlines common issues, their potential causes, and recommended solutions when using this compound.

Issue Potential Cause(s) Recommended Solutions
Low to No Product Formation 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.[1][2] 2. Poor Ligand Choice: The ligand may not be suitable for the sterically hindered and electronically complex boronic acid. 3. Ineffective Base: The base may not be strong enough or soluble enough to promote transmetalation.[1][2] 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the oxidative addition of the chloro-substituted aryl partner.1. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active precatalyst system (e.g., a Buchwald precatalyst).[1][3] Ensure the catalyst is fresh and has been stored under inert conditions. 2. For this substituted boronic acid, consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[2][4][5] 3. Screen stronger bases such as K₃PO₄, Cs₂CO₃, or KF.[2][6] Ensure the base is finely powdered for better solubility and reactivity.[1] 4. Gradually increase the reaction temperature, for example, from 80 °C to 110 °C, while monitoring for product formation and potential decomposition.[1]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.[1] 2. Catalyst Decomposition: The palladium catalyst may be decomposing, leading to side reactions.1. Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for an extended period before use.[1][2] Maintain a positive pressure of inert gas throughout the reaction. 2. Use a more robust catalyst system or slightly increase the catalyst loading.
Protodeboronation (Loss of Boronic Acid Group) 1. Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can lead to the cleavage of the C-B bond.[7] 2. Prolonged Reaction Time at High Temperature: Extended heating can promote protodeboronation, especially with electron-rich boronic acids.[7]1. Use anhydrous solvents and dry reagents. If an aqueous base is used, minimize the amount of water. Consider using boronic esters (e.g., pinacol esters) which can be more stable.[2] 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Incomplete Conversion 1. Insufficient Reagent Equivalents: The stoichiometry of the boronic acid or aryl halide may be limiting. 2. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.1. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. 2. Consider a higher catalyst loading (e.g., increase from 1 mol% to 3 mol%) or the use of a more stable catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: For a robust starting point, we recommend the following conditions. Note that optimization may be necessary for your specific substrate.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-3 mol%)Readily available and effective precatalysts.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands that facilitate oxidative addition and reductive elimination.[2][4][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that are effective in promoting transmetalation.[2]
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)Biphasic solvent systems often enhance the reaction rate.[8]
Temperature 80-100 °CA good starting temperature range for many Suzuki couplings.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and homocoupling.[1]

Q2: The chlorine atom on my boronic acid seems to be unreactive. How can I promote the coupling at this position?

A2: Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings.[9] To enhance reactivity, consider the following:

  • Use a more active catalyst system: Buchwald-type ligands and precatalysts are particularly effective for activating C-Cl bonds.[2]

  • Increase the reaction temperature: Higher temperatures can help to overcome the energy barrier of the oxidative addition step.[2]

  • Choose the right base: Strong bases like K₃PO₄ or Cs₂CO₃ are often necessary for reactions involving aryl chlorides.[2]

Q3: My this compound appears to be degrading during the reaction. What can I do to improve its stability?

A3: Boronic acids, especially those with electron-donating groups, can be susceptible to protodeboronation.[7] To mitigate this:

  • Use anhydrous conditions: Ensure all your solvents and reagents are dry.

  • Convert to a boronic ester: Pinacol esters of boronic acids are often more stable under reaction conditions and can be used as an alternative.[2]

  • Minimize reaction time: Monitor the reaction progress and work it up as soon as the starting materials are consumed.

Q4: I am observing the formation of biaryl homocoupling products from my aryl halide. How can I prevent this?

A4: Homocoupling of the aryl halide can occur, particularly at high temperatures or if the transmetalation step is slow. To minimize this side reaction:

  • Ensure efficient transmetalation: Use a suitable base and ensure your boronic acid is of high purity and reactive.

  • Optimize catalyst and ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different ligands may be beneficial.

  • Control the temperature: Avoid excessively high temperatures, as this can favor side reactions.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.3 mol%)

  • K₃PO₄ (2.0 equivalents), finely powdered

  • Toluene (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene.

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous toluene and degassed water to the reaction vessel via syringe.

  • Add the catalyst solution to the reaction mixture.

  • Seal the reaction vessel and place it in the preheated heating block or oil bath set to 90 °C.

  • Stir the reaction mixture vigorously for the required time, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronic R²-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to troubleshoot a challenging Suzuki reaction.

Troubleshooting_Workflow Suzuki Reaction Troubleshooting Workflow Start Low/No Yield CheckInert Is the reaction under strictly inert atmosphere? Start->CheckInert Degas Degas solvents/reagents and repeat CheckInert->Degas No CheckCatalyst Is the catalyst/ligand appropriate and active? CheckInert->CheckCatalyst Yes Degas->CheckInert ScreenCatalyst Screen alternative catalysts/ligands (e.g., Buchwald systems) CheckCatalyst->ScreenCatalyst No CheckBase Is the base effective? CheckCatalyst->CheckBase Yes ScreenCatalyst->CheckBase ScreenBase Screen stronger/more soluble bases (K₃PO₄, Cs₂CO₃) CheckBase->ScreenBase No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes ScreenBase->CheckTemp IncreaseTemp Increase temperature incrementally CheckTemp->IncreaseTemp No CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes IncreaseTemp->CheckPurity PurifySM Purify starting materials CheckPurity->PurifySM No Success Reaction Optimized CheckPurity->Success Yes PurifySM->Success

References

common side reactions with 4-Butoxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butoxy-3-chlorophenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-butoxy-2-chlorobenzene.[1][2][3] Homocoupling results in the formation of a symmetrical biaryl product, 4,4'-dibutoxy-3,3'-dichlorobiphenyl.

Q2: What causes protodeboronation and how can it be minimized?

A2: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1][2] This side reaction can be promoted by several factors, including high temperatures, prolonged reaction times, and the presence of strong bases or aqueous media.[1][4] To minimize protodeboronation, consider the following strategies:

  • Use milder bases: Employ weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases such as sodium hydroxide (NaOH).

  • Anhydrous conditions: Whenever possible, conduct the reaction under anhydrous conditions.[5]

  • Use of boronic esters: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) to reduce the rate of protodeboronation.[1][4]

  • Optimize reaction time and temperature: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

Q3: How can homocoupling of this compound be suppressed?

A3: Homocoupling is the palladium-catalyzed self-coupling of the boronic acid. This side reaction is often favored by the presence of oxygen and can be more significant at higher catalyst loadings. To suppress homocoupling:

  • Degas solvents: Thoroughly degas all solvents and reagents to remove dissolved oxygen.

  • Maintain an inert atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize palladium catalyst loading: Use the lowest effective concentration of the palladium catalyst.

  • Ligand choice: The choice of phosphine ligand can influence the extent of homocoupling. Experiment with different ligands to find the optimal one for your specific reaction.

Q4: Is this compound stable under typical storage conditions?

A4: Like many boronic acids, this compound can be sensitive to air and moisture.[5] Over time, it can undergo slow decomposition, potentially forming boric acid and the corresponding aryl compound. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere, refrigerated, and protected from light.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product
Potential Cause Troubleshooting Step Expected Outcome
Protodeboronation Analyze the crude reaction mixture by LC-MS or GC-MS for the presence of 1-butoxy-2-chlorobenzene.If the protodeboronated product is a major component, implement strategies to minimize it (see FAQ Q2).
Homocoupling Check for the presence of 4,4'-dibutoxy-3,3'-dichlorobiphenyl in the crude reaction mixture.If homocoupling is significant, take steps to suppress it (see FAQ Q3).
Inefficient Catalyst System Screen different palladium catalysts and phosphine ligands.Improved yield of the desired product.
Suboptimal Base Try a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).Identification of a more effective base for the transformation.
Decomposition of Boronic Acid Use freshly purchased or properly stored this compound.Increased yield due to higher purity of the starting material.
Issue 2: Formation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Reaction Temperature Too High Run the reaction at a lower temperature.Reduced formation of thermal degradation byproducts.
Oxygen Contamination Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.Minimized formation of oxidation-related byproducts.
Impure Starting Materials Verify the purity of this compound and the coupling partner by NMR or other analytical techniques.A cleaner reaction profile with fewer byproducts.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, LC-MS, or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Boronic Acid, Aryl Halide, Base, Catalyst, Ligand Inert_Atmosphere 2. Evacuate and Backfill with N2/Ar Reagents->Inert_Atmosphere Solvent 3. Add Degassed Solvents Inert_Atmosphere->Solvent Heating 4. Heat and Stir Solvent->Heating Monitoring 5. Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching 6. Cool and Quench Monitoring->Quenching Extraction 7. Extraction Quenching->Extraction Drying 8. Dry and Concentrate Extraction->Drying Purification 9. Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Yields Pure Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Start This compound + Aryl Halide Desired_Product Cross-Coupled Product Start->Desired_Product Suzuki-Miyaura Coupling Protodeboronation Protodeboronation Start->Protodeboronation H+ Source Homocoupling Homocoupling Start->Homocoupling O2, Pd(0)

Caption: Key reaction pathways in a Suzuki-Miyaura coupling.

References

preventing protodeboronation of 4-Butoxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the protodeboronation of 4-Butoxy-3-chlorophenylboronic acid during experimental procedures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 1-butoxy-2-chlorobenzene, an impurity that reduces the yield of the desired product and complicates purification. This reaction is often promoted by the aqueous basic conditions and elevated temperatures typical of Suzuki-Miyaura coupling reactions.[2][3] The electron-donating butoxy group on the phenyl ring can increase the susceptibility of the molecule to protodeboronation.[4]

Q2: What are the primary factors that influence the rate of protodeboronation?

A2: Several factors significantly impact the extent of protodeboronation:

  • pH: The reaction is catalyzed by both acidic and basic conditions, with rates often increasing at high pH for many arylboronic acids.[3][4]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3][5]

  • Solvent: Protic solvents, especially water, can act as a proton source and facilitate the reaction.[3][6]

  • Catalyst System: The efficiency of the palladium catalyst and ligands can influence the competition between the desired cross-coupling and protodeboronation.[3]

  • Reaction Time: Longer reaction times can lead to greater decomposition of the boronic acid.[3]

Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?

A3: To minimize the formation of the protodeboronated byproduct, consider the following strategies:

  • Use Milder Bases: Instead of strong bases like NaOH or KOH, opt for milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][6]

  • Control Temperature: Conduct the reaction at the lowest effective temperature to achieve a reasonable reaction rate for the desired coupling.[3][7]

  • Optimize Solvent System: Employ anhydrous solvents like toluene, dioxane, or tetrahydrofuran (THF) to reduce the availability of protons.[3][6] If a co-solvent is necessary, minimize the amount of water.

  • Use a Highly Active Catalyst: An efficient catalyst system can accelerate the Suzuki-Miyaura coupling, allowing it to outpace the slower protodeboronation reaction.[3][7]

  • Convert to a More Stable Derivative: Transforming the boronic acid into a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][7][8] These derivatives can then be used in a "slow-release" approach, maintaining a low concentration of the reactive free boronic acid.[1][8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of 1-butoxy-2-chlorobenzene byproduct detected. The rate of protodeboronation is significant.1. Switch to a milder base: Replace strong bases (NaOH, KOH) with K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][6]2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor progress.[3][7]3. Use anhydrous solvents: Ensure solvents are thoroughly dried. Consider using toluene, dioxane, or THF.[3]4. Use the pinacol or MIDA ester derivative: The increased stability of the ester can significantly reduce protodeboronation.[1][7][8]
The reaction is sluggish, and protodeboronation is still observed. The catalyst system may not be efficient enough, allowing time for the side reaction to occur.1. Screen different palladium catalysts and ligands: Employ a highly active catalyst system to promote rapid catalytic turnover.[8]2. Increase catalyst loading: A higher catalyst concentration may accelerate the desired reaction.[9]3. Consider additives: In some cases, additives like silver or copper salts can accelerate the cross-coupling.[1]
Inconsistent yields between reaction batches. Variability in reagent quality, atmospheric moisture, or inconsistent reaction setup.1. Ensure reagent purity: Use high-purity this compound.2. Maintain an inert atmosphere: Thoroughly degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen and moisture.[6]3. Standardize procedures: Ensure consistent preparation of base solutions and use of anhydrous solvents for reproducibility.

Data Presentation

Table 1: Influence of Reaction Conditions on Protodeboronation of Representative Arylboronic Acids

Arylboronic AcidBaseSolventTemperature (°C)Protodeboronation (%)Reference
3-Tolylboronic acidNaOHDioxane/H₂O100High[3]
3-Tolylboronic acidK₂CO₃Toluene80Low[3]
2-Fluoropyridine-3-boronic acidKOHTHF/H₂O80Significant[7]
2-Fluoropyridine-3-boronic acid (as pinacol ester)K₃PO₄Dioxane60Minimal[7]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, with considerations to minimize protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the mild base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (starting at a lower temperature, e.g., 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion to and Use of a Boronic Ester (Slow-Release Strategy)

This protocol is recommended when protodeboronation is a significant issue.

Part A: Preparation of the Pinacol Ester

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent such as THF or toluene.

  • Drying: Add a drying agent (e.g., anhydrous MgSO₄) and stir the mixture at room temperature.

  • Monitoring: Monitor the esterification by TLC or NMR until the starting boronic acid is consumed.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used directly in the subsequent coupling reaction.

Part B: Suzuki-Miyaura Coupling using the Pinacol Ester

Follow the procedure in Protocol 1, substituting the this compound with its pinacol ester (1.2 equiv) and using a suitable base for the coupling of boronic esters (e.g., K₃PO₄).

Visualizations

Protodeboronation_Pathway A Arylboronic Acid (Ar-B(OH)₂) B Arylboronate (Ar-B(OH)₃⁻) A->B + OH⁻ (High pH) B->A + H⁺ C Protodeboronated Product (Ar-H) B->C + H₂O (Proton Source)

Caption: Base-catalyzed protodeboronation pathway.

Experimental_Workflow start Start: Suzuki-Miyaura Coupling check_protodeboronation High Protodeboronation? start->check_protodeboronation optimize Optimize Conditions: - Milder Base - Lower Temperature - Anhydrous Solvent check_protodeboronation->optimize Yes success Successful Coupling check_protodeboronation->success No recheck Still High? optimize->recheck ester Convert to Boronic Ester (Pinacol or MIDA) recheck->ester Yes recheck->success No ester->success failure Re-evaluate Strategy

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Minimizing Homocoupling of 4-Butoxy-3-chlorophenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts during Suzuki-Miyaura cross-coupling reactions involving 4-Butoxy-3-chlorophenylboronic acid. By implementing the strategies outlined below, you can improve the efficiency and yield of your desired cross-coupling product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a problem?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reactant (in this case, this compound) react with each other to form a symmetrical biaryl dimer. This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to the potential for similar physical properties between the homocoupled byproduct and the target molecule.

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main factors that promote the homocoupling of boronic acids are the presence of dissolved oxygen and the use of Palladium(II) (Pd(II)) catalyst sources.[1] Oxygen can oxidize the active Palladium(0) (Pd(0)) catalyst to Pd(II) species, which can then facilitate the homocoupling pathway.[2] Pd(II) precatalysts, if not efficiently reduced to Pd(0), can also directly promote the homocoupling reaction.[3]

Q3: How can I effectively remove oxygen from my reaction mixture?

A3: Rigorous exclusion of oxygen is critical. This can be achieved by thoroughly degassing your solvents and the reaction mixture before adding the palladium catalyst. Common degassing techniques include:

  • Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent and reaction mixture for an extended period (e.g., 30 minutes).[4]

  • Freeze-Pump-Thaw Cycles: This method involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three to five times is highly effective at removing dissolved gases.

Q4: Which type of palladium catalyst is best for minimizing homocoupling?

A4: Using a Pd(0) source, such as Pd(PPh₃)₄, is generally preferred as it does not require an in-situ reduction step that can sometimes be initiated by homocoupling.[3] Alternatively, modern palladium precatalysts, like Buchwald's G2, G3, or G4 precatalysts, are designed for clean and efficient generation of the active Pd(0) species, which can also help to suppress homocoupling.

Q5: What is the role of ligands in preventing homocoupling?

A5: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can significantly minimize homocoupling.[5][6] These ligands accelerate the desired cross-coupling catalytic cycle, particularly the reductive elimination step, making it kinetically more favorable than the competing homocoupling pathway.

Q6: How does the choice of base affect the extent of homocoupling?

A6: The base is necessary to activate the boronic acid for transmetalation. However, the type and strength of the base can influence side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH), as they tend to generate lower levels of homocoupling byproducts.[1]

Q7: Can any additives be used to suppress homocoupling?

A7: Yes, the addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to be effective in minimizing homocoupling.[7] Potassium formate can help to reduce any detrimental Pd(II) species back to the active Pd(0) state without interfering with the main catalytic cycle.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of homocoupling byproduct Presence of dissolved oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture by sparging with nitrogen or argon for at least 30 minutes, or perform three to five freeze-pump-thaw cycles.[4]
Use of a Pd(II) precatalyst that is not efficiently reduced.Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or use a modern, well-defined precatalyst such as a Buchwald G3 or G4 palladacycle.
Suboptimal ligand choice.Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the cross-coupling reaction.[5][6]
Low yield of the desired cross-coupled product Inefficient catalyst turnover.Optimize the reaction temperature; excessively high temperatures can lead to catalyst decomposition.
Incomplete reaction.Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Protodeboronation (loss of the boronic acid group).Use anhydrous solvents and consider a milder base like potassium fluoride (KF).[1]
Difficult purification of the final product Co-elution of the desired product with the homocoupling byproduct.If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following table summarizes the qualitative impact of various reaction parameters on the formation of the homocoupling byproduct.

Parameter Condition to Minimize Homocoupling Rationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of Pd(0) to Pd(II) by atmospheric oxygen, a key promoter of homocoupling.[2]
Palladium Source Pd(0) catalysts (e.g., Pd(PPh₃)₄) or modern precatalysts (e.g., Buchwald G-series)Avoids or ensures efficient reduction of Pd(II), which can directly catalyze homocoupling.[3]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Accelerates the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[5][6]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Generally less prone to promoting homocoupling compared to strong bases.[1]
Solvent Aprotic solvents (e.g., Dioxane, Toluene, THF)These are standard solvents for Suzuki reactions; the choice can influence catalyst and substrate solubility and stability.
Additive Mild reducing agent (e.g., Potassium Formate)Reduces unwanted Pd(II) species back to the active Pd(0) catalyst.[7]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Catalyst

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide, aiming to minimize homocoupling.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Degassed Toluene/Water (e.g., 10:1 v/v)

  • Schlenk flask and other standard inert atmosphere glassware

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Degassing: Sparge the resulting mixture with nitrogen or argon for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure Incorporating Potassium Formate to Suppress Homocoupling

This protocol is a modification of the general procedure, incorporating potassium formate as a mild reducing agent to further suppress homocoupling.

Materials:

  • Same as Protocol 1, with the addition of Potassium Formate (1.5 equivalents).

  • Pd(OAc)₂ (2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) can be used as an alternative catalyst system.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, potassium carbonate, and potassium formate.

  • Inert Atmosphere and Solvent Addition: Follow steps 2 and 3 from Protocol 1.

  • Degassing: Follow step 4 from Protocol 1.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand if using a Pd(II) source).

  • Reaction, Monitoring, Work-up, and Purification: Follow steps 6-9 from Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Pathway cluster_0 Desired Cross-Coupling cluster_1 Undesired Homocoupling Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-B(OH)2 Boronic Acid Transmetalation Transmetalation Ar'-B(OH)2->Transmetalation Ar-Ar' Cross-Coupled Product Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0) Regenerated Catalyst Reductive_Elimination->Ar-Ar' Transmetalation_1 Transmetalation_1 Pd(II)->Transmetalation_1 Boronic_Acid_1 Ar'-B(OH)2 Boronic_Acid_1->Transmetalation_1 Boronic_Acid_2 Ar'-B(OH)2 Transmetalation_2 Transmetalation_2 Boronic_Acid_2->Transmetalation_2 Ar'-Ar' Homocoupled Product Transmetalation_1->Transmetalation_2 Ar'-Pd(II)-B(OH)2 Reductive_Elimination_HC Reductive_Elimination_HC Transmetalation_2->Reductive_Elimination_HC Ar'-Pd(II)-Ar' Reductive_Elimination_HC->Ar'-Ar' Pd(0)_from_HC Pd(0)_from_HC Reductive_Elimination_HC->Pd(0)_from_HC Oxygen Oxygen

Figure 2: Competing pathways of desired cross-coupling and undesired homocoupling.

Troubleshooting_Workflow start High Homocoupling Observed degas Improve Degassing (Sparge / Freeze-Pump-Thaw) start->degas catalyst Change Palladium Source (Pd(0) or Modern Precatalyst) degas->catalyst If still high ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand If still high base Switch to Weaker Base (e.g., K2CO3, K3PO4) ligand->base If still high additive Add Mild Reducing Agent (e.g., Potassium Formate) base->additive If still high end Homocoupling Minimized additive->end

Figure 3: A logical workflow for troubleshooting and minimizing homocoupling.

References

Technical Support Center: Suzuki Coupling of 4-Butoxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 4-Butoxy-3-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The guidance focuses on the critical role of the base in achieving optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings, especially with substituted boronic acids, often trace back to a few key parameters. Systematically check the following:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0); if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Purity: Verify the purity of your boronic acid and coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Selection: The choice of base is critical and is often interdependent with the solvent system. The base must be sufficiently strong to promote the transmetalation step but not so strong as to cause degradation of your starting materials or product.

Q2: Which base is optimal for the Suzuki coupling of this compound?

A2: The optimal base is highly dependent on the specific aryl halide coupling partner and the solvent system. For a substrate like this compound, which is somewhat sterically hindered by the ortho-chloro group, stronger inorganic bases often provide better results.

A screening of bases is recommended to determine the best conditions for your specific reaction. Below is a table of representative data for a model Suzuki coupling reaction that illustrates the typical performance of various bases. While not specific to this compound, the trend is informative.

Table 1: Effect of Different Bases on a Model Suzuki Coupling Reaction Yield

EntryBase (2.0 equiv)Solvent SystemCatalyst SystemTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(OAc)₂ / SPhos1001292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(OAc)₂ / SPhos1001288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(OAc)₂ / SPhos1001875
4Na₂CO₃Toluene/EtOH/H₂O (2:1:1)Pd(PPh₃)₄852468
5NaOHToluene/H₂O (10:1)Pd(PPh₃)₄1001255
6Et₃N (Triethylamine)DMFPd(dppf)Cl₂11024< 20

Note: Data is illustrative and compiled based on general trends in Suzuki-Miyaura coupling reactions.[2][3][4] Yields are highly dependent on the specific substrates and reaction conditions.

Generally, for challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation step.[5]

Q3: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with -H) as a side reaction. How can this be minimized?

A3: Protodeboronation is a common side reaction, particularly with electron-rich boronic acids. The butoxy group on your substrate makes it more susceptible to this issue. To mitigate this:

  • Use a Milder Base: If strong bases are leading to significant protodeboronation, consider screening weaker inorganic bases like potassium fluoride (KF) or using milder conditions.

  • Anhydrous Conditions: Water is the primary proton source for this side reaction. Switching to strictly anhydrous conditions can significantly reduce protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, can protect it from premature decomposition.[6] These esters are generally more stable and less prone to protodeboronation.

Q4: The chloro-substituent on my boronic acid seems to be hindering the reaction. What adjustments should I make?

A4: The ortho-chloro group introduces steric hindrance, which can slow down the key steps of the catalytic cycle, particularly transmetalation.[7] To overcome this:

  • Employ Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may not be effective. Use of specialized biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended for coupling sterically hindered substrates.[5] These ligands accelerate both oxidative addition and reductive elimination.

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. Consider using high-boiling point solvents like 1,4-dioxane, toluene, or DMF.

  • Use a Stronger Base: As mentioned, a strong base like K₃PO₄ is often necessary to facilitate the challenging transmetalation with hindered substrates.[5][8]

Experimental Protocols

General Protocol for Base Screening in Suzuki Coupling

This protocol provides a framework for screening different bases to optimize the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture (10 mL) via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl product.[9]

Visual Guides

Catalytic Cycle and Role of the Base

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the boronic acid.

Suzuki_Cycle A Pd(0)Ln B R¹-Pd(II)Ln-X (Oxidative Addition Product) A->B Oxidative Addition C R¹-Pd(II)Ln-R² (Transmetalation Product) B->C Transmetalation C->A Reductive Elimination D R¹-R² (Coupled Product) C->D E Ar-X (Aryl Halide) E->B F [R²-B(OH)₃]⁻ (Activated Boronate) F->C R² Transfer G R²-B(OH)₂ + Base G->F Activation

Caption: The Suzuki-Miyaura catalytic cycle highlighting the base's role.

Experimental Workflow for Base Optimization

A systematic approach is key to finding the optimal base for your reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Purification prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand prep_vessel Flame-Dry Vessel & Add Solids prep_reagents->prep_vessel prep_inert Evacuate & Backfill with Inert Gas (x3) prep_vessel->prep_inert prep_solvent Add Degassed Solvent prep_inert->prep_solvent run_reaction Heat & Stir Reaction (e.g., 100°C, 12h) prep_solvent->run_reaction monitor Monitor Progress (TLC / LC-MS) run_reaction->monitor workup Cool, Dilute & Perform Aqueous Wash monitor->workup purify Dry & Purify via Column Chromatography workup->purify analyze Analyze Product & Calculate Yield purify->analyze

Caption: General experimental workflow for Suzuki coupling base screening.

Troubleshooting Decision Tree

When encountering issues, this logical guide can help pinpoint the problem.

Troubleshooting start Low or No Yield? check_reagents Are starting materials consumed? start->check_reagents check_side_products Are there significant side products? start->check_side_products inactive_catalyst Problem: Inactive Catalyst or Poor Conditions Solution: Use fresh catalyst, Increase Temp, Change Ligand check_reagents->inactive_catalyst No degradation Problem: Product Degradation Solution: Lower Temperature, Use Milder Base check_reagents->degradation Yes protodeboronation Side Product: Protodeboronation Solution: Use Anhydrous Conditions, Weaker Base (KF), or Boronic Ester check_side_products->protodeboronation Yes, Boronic Acid gone homocoupling Side Product: Homocoupling Solution: Rigorously Degas, Use Pd(0) source check_side_products->homocoupling Yes, Dimer of Boronic Acid sm_consumed Yes sm_not_consumed No side_products_yes Yes side_products_no No

Caption: Decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Catalyst Deactivation in 4-Butoxy-3-chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving 4-butoxy-3-chlorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura reactions are a common issue. The primary factors to investigate include the integrity of your catalyst and reagents, the reaction conditions, and potential side reactions. Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere, as they can be sensitive to air and moisture. The purity of your this compound and the aryl halide is also critical, as impurities can poison the catalyst. Thoroughly degas your solvents to remove oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling. Finally, verify that the reaction temperature and stirring are optimal for the specific catalyst system you are using.

Q2: I am observing significant formation of a homocoupling byproduct from my this compound. What causes this and how can it be minimized?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, often promoted by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of the boronic acid. To minimize this, it is crucial to maintain a strictly inert atmosphere throughout the reaction by thoroughly degassing solvents and purging the reaction vessel with an inert gas like argon or nitrogen. Using a pre-catalyst that rapidly generates the active Pd(0) species can also help to outcompete the homocoupling pathway.

Q3: Could protodeboronation be a significant issue with this compound? How can I detect and prevent it?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction, particularly with electron-rich or sterically hindered boronic acids. The presence of both an electron-donating butoxy group and a chloro group on the phenyl ring can influence its susceptibility. This side reaction is often promoted by strong bases and the presence of water. To mitigate protodeboronation, consider using milder bases such as K₃PO₄ or Cs₂CO₃, and ensure your reaction is conducted under anhydrous conditions if possible. If you suspect protodeboronation, you can analyze the crude reaction mixture by LC-MS or NMR to detect the presence of 1-butoxy-2-chlorobenzene.

Q4: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound to avoid catalyst deactivation?

A4: To minimize catalyst deactivation, meticulous experimental setup is key. Use an oven-dried flask and septum, and conduct the reaction under a positive pressure of an inert gas (argon or nitrogen). All solvents should be anhydrous and thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period. The base should be finely powdered and dried before use. Add the catalyst and ligand under the inert atmosphere, and ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.

Troubleshooting Guide

Below are common issues encountered during Suzuki-Miyaura reactions with this compound and potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst.
Poor quality of boronic acidCheck the purity of this compound. Impurities can inhibit the catalyst.
Inappropriate baseThe choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal one for your system.
Insufficient degassingEnsure all solvents are rigorously degassed to remove oxygen, which deactivates the catalyst.
Significant Homocoupling of Boronic Acid Presence of oxygenImprove inert atmosphere techniques. Purge the reaction vessel and solvents thoroughly with an inert gas.
Inefficient catalyst activationUse a pre-catalyst that rapidly forms the active Pd(0) species.
Protodeboronation of Boronic Acid Presence of water and/or strong baseUse anhydrous solvents and a milder base (e.g., K₃PO₄).
Prolonged reaction time or high temperatureMonitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.
Formation of Palladium Black Catalyst aggregation and precipitationThis indicates catalyst deactivation. Ensure adequate ligand concentration to stabilize the palladium nanoparticles. Lowering the reaction temperature might also help.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - Aryl Halide - this compound - Base (e.g., K2CO3) setup Assemble Reaction under Inert Atmosphere (Ar/N2) prep_reagents->setup prep_catalyst Prepare Catalyst System: - Palladium Source (e.g., Pd(PPh3)4) - Ligand (if needed) prep_catalyst->setup prep_solvent Degas Solvent (e.g., Dioxane/Water) addition Add Reagents, Catalyst, and Solvent prep_solvent->addition setup->addition heating Heat and Stir (e.g., 80-100 °C) addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

catalyst_deactivation cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0) Catalyst oxidation Oxidation to Pd(II) (due to O2) active_catalyst->oxidation O2 aggregation Aggregation to 'Palladium Black' active_catalyst->aggregation Poor Ligand Stabilization ligand_degradation Ligand Degradation active_catalyst->ligand_degradation High Temp. / Impurities low_yield Low or No Yield oxidation->low_yield homocoupling Homocoupling oxidation->homocoupling aggregation->low_yield ligand_degradation->low_yield protodeboronation Protodeboronation

Caption: Common catalyst deactivation pathways and their consequences in Suzuki-Miyaura reactions.

Technical Support Center: Purification of Products from 4-Butoxy-3-chlorophenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of cross-coupling products derived from 4-butoxy-3-chlorophenylboronic acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of biaryl products synthesized using this compound and provides step-by-step solutions.

Issue 1: Incomplete Removal of Unreacted this compound

  • Symptoms: NMR or LC-MS analysis of the purified product shows the presence of the starting boronic acid.

  • Possible Causes and Solutions:

    • Insufficiently Basic Aqueous Wash: The boronic acid is acidic and can be removed by converting it to its water-soluble boronate salt.

      • Troubleshooting Steps:

        • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

        • Wash the organic layer with a 1M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

        • Separate the aqueous layer containing the boronate salt.

        • Repeat the basic wash if necessary, monitoring the removal by TLC.

    • Formation of Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form boroxines, which may have different solubility properties.

      • Troubleshooting Steps:

        • During the basic wash, ensure vigorous stirring for a sufficient period to hydrolyze the boroxine back to the boronic acid, allowing it to be extracted as the boronate salt.

Issue 2: Presence of Homo-coupled Byproduct

  • Symptoms: Mass spectrometry or NMR indicates the presence of a symmetrical biaryl derived from the coupling of two molecules of this compound.

  • Possible Causes and Solutions:

    • Oxygen in the Reaction Mixture: The presence of oxygen can promote the homo-coupling of boronic acids.[1]

      • Preventative Measures during Reaction:

        • Thoroughly degas all solvents and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[1]

        • Maintain a positive pressure of inert gas throughout the reaction.

    • Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can promote homo-coupling during their in-situ reduction to Pd(0).[1]

      • Alternative Reaction Strategy:

        • Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, directly.[1]

    • Purification Strategy:

      • Meticulous Column Chromatography: If the homo-coupled byproduct is formed, careful column chromatography with a shallow solvent gradient is often required for separation, as the polarity may be very similar to the desired product.

      • Recrystallization: If the desired product is a solid, recrystallization from a carefully selected solvent system can be a highly effective method to isolate it from the homo-coupled byproduct.

Issue 3: Persistent Color in the Product/Residual Palladium Catalyst

  • Symptoms: The final product is dark in color (grey, black, or brown), and analysis (e.g., by ICP-MS) shows high levels of residual palladium.

  • Possible Causes and Solutions:

    • Ineffective Initial Filtration: The initial filtration may not remove all of the heterogeneous palladium catalyst or precipitated palladium black.

      • Troubleshooting Steps:

        • After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite (1-2 cm thick) in a Büchner or sintered glass funnel.

        • Ensure the Celite bed is well-packed and pre-wetted with the solvent to improve its effectiveness.

    • Presence of Soluble Palladium Species: Homogeneous catalysts or leached palladium may remain in the organic phase.

      • Troubleshooting Steps:

        • Metal Scavengers: Use solid-supported metal scavengers. Thiol-functionalized silica (SiliaMetS Thiol) and thiourea-functionalized silica (SiliaMetS Thiourea) are effective for scavenging various forms of palladium.[2]

        • Activated Carbon: Treatment with activated carbon can also remove residual palladium. However, this may sometimes lead to product loss through adsorption.

        • Aqueous Washes: Certain aqueous washes (e.g., with solutions containing thiourea or cysteine) can help in removing some palladium species, but this is generally less effective than solid-supported scavengers.

Issue 4: Product is an Oil and Fails to Crystallize

  • Symptoms: The purified product is obtained as an oil and does not solidify, even after removal of all solvent.

  • Possible Causes and Solutions:

    • Presence of Impurities: Small amounts of impurities can inhibit crystallization.

      • Troubleshooting Steps:

        • Attempt further purification by column chromatography to remove any remaining impurities.

        • After chromatography, ensure all solvent is thoroughly removed under high vacuum.

    • Product is Intrinsically an Oil: The melting point of the biaryl product may be below room temperature.

      • Purification Strategy: In this case, purification by chromatography is the most appropriate method.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki coupling reaction using this compound?

A1: The most common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homo-coupled byproduct of the boronic acid, and residual palladium catalyst. Deboronation of the starting material can also occur.

Q2: What is the first purification step I should perform after my Suzuki coupling reaction is complete?

A2: An aqueous work-up is the essential first step. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water or brine to remove the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.

Q3: How can I effectively remove unreacted this compound?

A3: Unreacted this compound can be efficiently removed with a basic aqueous wash (e.g., 1M NaOH). This converts the acidic boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer during extraction.

Q4: My desired product and the homo-coupled byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions. If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.

Q5: Why is removing the residual palladium catalyst important, and what are the best methods for drug development applications?

A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements. The most effective methods for removing residual palladium to very low levels include the use of metal scavengers.[3] Functionalized silica gels, such as SiliaMetS Thiol and SiliaMetS Thiourea, are highly selective and widely used in the pharmaceutical industry for this purpose.[2]

Q6: I am having trouble with the Suzuki coupling of this compound, which is both electron-rich and has an ortho-substituent (chlorine). What can I do?

A6: The combination of electron-donating groups (butoxy) and ortho-substituents can make Suzuki couplings more challenging. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are often essential for coupling sterically hindered substrates.[1] Additionally, ensuring rigorous degassing of your reaction is critical to prevent side reactions like homo-coupling.[1]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenging MethodInitial Pd (ppm)Final Pd (ppm)Scavenging Efficiency (%)Notes
SiliaMetS Thiol2400≤ 16> 99.3Highly effective for various palladium species.[2]
SiliaMetS Thiourea2400≤ 16> 99.3Versatile scavenger, works well in organic solvents.[2]
Activated Carbon (Darco)2400> 50< 97.9Lower efficiency compared to silica scavengers in some cases; potential for product loss.[2]
Polymer-based Scavenger2400> 50< 97.9Efficiency can be variable depending on the specific polymer and reaction conditions.[2]

Data presented are representative and may vary based on the specific reaction conditions, solvent, and nature of the palladium species.

Experimental Protocols

Protocol 1: General Purification of a Biaryl Product from this compound Coupling

  • Aqueous Work-up:

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (or another suitable organic solvent).

    • Wash the organic layer sequentially with:

      • 1M NaOH solution (2 x volume of organic layer) to remove unreacted boronic acid.

      • Water (2 x volume of organic layer).

      • Brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Palladium Removal:

    • Filtration through Celite: If a heterogeneous catalyst was used or if a precipitate has formed, dilute the crude reaction mixture with a suitable solvent and filter through a 1-2 cm pad of Celite. Wash the pad with fresh solvent to recover all the product.

    • Scavenging (for homogeneous catalysts):

      • Dissolve the crude product in a suitable solvent.

      • Add a silica-based scavenger such as SiliaMetS Thiol (typically 4-8 equivalents relative to the residual palladium).

      • Stir the mixture at room temperature for several hours to overnight.

      • Filter off the scavenger and wash it with fresh solvent.

      • Combine the filtrates and concentrate under reduced pressure.

  • Purification by Column Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the product using a solvent system determined by prior TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Recrystallization (if the product is a solid):

    • Dissolve the purified product in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water, hexanes/ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Mandatory Visualization

G Troubleshooting Workflow for Purification start Crude Product workup Aqueous Work-up (Basic Wash, Water, Brine) start->workup check_purity Check Purity (TLC, LC-MS, NMR) workup->check_purity pure Pure Product check_purity->pure Yes impure Impurities Present check_purity->impure No boronic_acid Unreacted Boronic Acid? impure->boronic_acid homocoupling Homo-coupled Byproduct? boronic_acid->homocoupling No repeat_wash Repeat Basic Wash boronic_acid->repeat_wash Yes palladium Residual Palladium? homocoupling->palladium No chromatography Column Chromatography homocoupling->chromatography Yes scavenger Add Palladium Scavenger (e.g., SiliaMetS Thiol) palladium->scavenger Yes recrystallize Recrystallization (if solid) palladium->recrystallize No repeat_wash->workup final_check Final Purity Check chromatography->final_check scavenger->final_check recrystallize->final_check final_check->pure Pure final_check->chromatography Not Pure

Caption: Troubleshooting workflow for the purification of Suzuki coupling products.

G General Experimental Workflow for Purification reaction Completed Suzuki Reaction workup Aqueous Work-up (Base, Water, Brine) reaction->workup celite_filtration Celite Filtration (Optional, for heterogeneous Pd) workup->celite_filtration concentration1 Concentration celite_filtration->concentration1 pd_scavenging Palladium Scavenging (for homogeneous Pd) concentration1->pd_scavenging filtration_scavenger Filtration to Remove Scavenger pd_scavenging->filtration_scavenger concentration2 Concentration filtration_scavenger->concentration2 chromatography Column Chromatography concentration2->chromatography concentration3 Concentration chromatography->concentration3 recrystallization Recrystallization (if applicable) concentration3->recrystallization final_product Final Pure Product concentration3->final_product if oil or pure recrystallization->final_product

Caption: General experimental workflow for the purification of biaryl products.

References

impact of solvent on 4-Butoxy-3-chlorophenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of solvent selection on the reactivity of 4-Butoxy-3-chlorophenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions. It offers troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of the solvent in a Suzuki-Miyaura reaction involving this compound?

A1: The solvent plays a critical role beyond simply dissolving the reactants. Its functions include:

  • Solubilizing Reactants: Ensuring the boronic acid, organic halide, palladium catalyst, ligand, and base are in the same phase to allow the reaction to proceed.

  • Influencing Catalyst Activity: Solvents can coordinate with the palladium catalyst, affecting its stability and reactivity.[1][2] For instance, coordinating solvents can stabilize the active Pd(0) species.[1]

  • Modulating Base Strength: The solvent affects the dissociation and effectiveness of the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for the transmetalation step.

  • Affecting Reaction Rate and Selectivity: The polarity of the solvent can influence the rates of the oxidative addition and reductive elimination steps. In some cases, solvent choice can even alter the chemoselectivity of a reaction.[3][4]

Q2: Which solvents are recommended as a starting point for reactions with this compound?

A2: A common and effective starting point for Suzuki-Miyaura couplings is a mixture of an aprotic organic solvent and water. This is often essential for dissolving the inorganic base. Good starting choices include:

  • 1,4-Dioxane / Water

  • Toluene / Water

  • Tetrahydrofuran (THF) / Water

  • Acetonitrile (MeCN) / Water

The optimal ratio is typically between 4:1 to 10:1 (organic solvent to water). The choice can depend on the specific coupling partner and desired reaction temperature. For instance, toluene allows for higher reaction temperatures.

Q3: My reaction is suffering from low yield. Could protodeboronation of this compound be the cause, and how does the solvent influence this?

A3: Yes, protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction that lowers yield.[5] This process is highly influenced by the solvent, pH, and temperature.[6][7] this compound is somewhat electron-rich due to the butoxy group, which can make it susceptible to this side reaction.[8]

  • Aqueous Basic Conditions: The Suzuki reaction is run under basic conditions, which can accelerate protodeboronation.[6] The rate often increases at high pH.[7]

  • Protic Solvents: Protic solvents like water or alcohols can serve as the proton source for this unwanted reaction. While water is often necessary to dissolve the base, using an excessive amount or running the reaction for extended times at high temperatures can increase the rate of protodeboronation.

  • Acidic Conditions: Acidic media can also promote protodeboronation.[9] Ensure your reaction conditions remain basic.

To minimize this issue, use degassed solvents, ensure an inert atmosphere, and monitor the reaction to avoid unnecessarily long reaction times.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Steps
Poor Solubility The reactants, particularly the boronic acid or the base, may not be sufficiently soluble in the chosen solvent system. Try a different solvent mixture. For example, if using Toluene/H₂O, consider switching to Dioxane/H₂O or adding a co-solvent like ethanol.
Catalyst Poisoning Some solvents, like acetonitrile, can contain impurities or degrade under reaction conditions to form species that poison the palladium catalyst.[10] Ensure you are using high-purity, degassed solvents. Traces of precursors in solvents like THF have been shown to poison Pd/C catalysts.[11]
Protodeboronation Significant decomposition of the boronic acid is occurring. Minimize water content to the lowest effective amount, lower the reaction temperature if possible, and shorten the reaction time. Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[5][12]
Incorrect Solvent Polarity The polarity of the solvent affects the oxidative addition step. Highly polar transition states are stabilized by polar solvents.[4] If coupling an unreactive halide, a switch to a more polar solvent system (e.g., DMF, DMAc) might be beneficial, but be aware this can also increase side reactions.

Issue 2: Significant Homocoupling of the Boronic Acid (Biphenyl Dimer Formation)

Potential Cause Troubleshooting Steps
Presence of Oxygen Oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[13] This is a common issue.
Solution: Ensure your solvent is thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 15-30 minutes or using a freeze-pump-thaw technique). Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction setup and duration.
Inefficient Pd(II) to Pd(0) Reduction If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to side reactions like homocoupling.[14]
Solution: The choice of ligand and solvent can influence this reduction. Some solvent/ligand combinations are more effective. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 precatalyst) that activates reliably.[13]

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling

Table 1: General Impact of Common Solvents on Suzuki-Miyaura Reaction Yields

Solvent SystemPolarityTypical Temperature (°C)General Observations & Potential Issues
Toluene / H₂OLow80 - 110Good for many couplings. Allows high temperatures. Can have solubility issues with polar substrates.
1,4-Dioxane / H₂OMedium80 - 100Excellent general-purpose solvent. Good balance of polarity and temperature range.[15]
THF / H₂OMedium60 - 66Lower boiling point limits reaction temperature. Good for highly reactive substrates.
Acetonitrile / H₂OHigh70 - 82Polar, but can sometimes coordinate too strongly to palladium and inhibit catalysis.[10]
DMF or DMAc / H₂OHigh100 - 150Very polar, good for dissolving difficult substrates and for unreactive coupling partners. Can promote side reactions and make product isolation difficult.
2-MeTHF / H₂OMedium70 - 80A greener alternative to THF with a higher boiling point.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl halide coupling partner (1.1 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[13]

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition:

    • Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O at a 5:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[13]

  • Reaction:

    • Place the vial in a pre-heated heating block or oil bath set to the desired temperature (e.g., 90 °C). Stir vigorously for the duration of the reaction.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.[13]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[13]

Visualizations

Below are diagrams illustrating key decision-making processes and workflows related to solvent effects.

G Solvent Selection Workflow start Start: Define Reaction (Substrates, Scale) solubility Are all reactants soluble in nonpolar solvents (e.g., Toluene)? start->solubility polar_q Is the coupling partner electron-deficient or known to be unreactive? solubility->polar_q Yes choice_dioxane Select Dioxane/H₂O or THF/H₂O solubility->choice_dioxane No temp_q Is a high reaction temperature (>100°C) required? polar_q->temp_q No choice_dmf Consider polar aprotic solvents like DMF or DMAc with caution polar_q->choice_dmf Yes temp_q->choice_dioxane No choice_toluene Select Toluene/H₂O temp_q->choice_toluene Yes end_run Run small-scale test reaction and monitor for side products choice_dioxane->end_run choice_toluene->end_run choice_dmf->end_run

Caption: A decision tree for initial solvent selection in Suzuki-Miyaura coupling.

G Troubleshooting Low Yield start Low Yield Observed check_sm Analysis of Crude Reaction: Starting Material (SM) and Boronic Acid (BA) Remaining? start->check_sm sm_yes Significant SM & BA remain check_sm->sm_yes Yes sm_no SM consumed, but low product & no BA check_sm->sm_no No cause_reactivity Possible Cause: Low Reactivity / Catalyst Inactivity sm_yes->cause_reactivity cause_decomp Possible Cause: Boronic Acid Decomposition (Protodeboronation) sm_no->cause_decomp action_reactivity Action: 1. Increase Temperature 2. Switch to more polar solvent (Dioxane, DMF) 3. Screen different catalyst/ligand systems cause_reactivity->action_reactivity action_decomp Action: 1. Ensure rigorous degassing of solvent 2. Reduce water content or use anhydrous conditions 3. Lower reaction temperature 4. Use boronic ester instead of acid cause_decomp->action_decomp

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Managing Steric Hindrance with 4-Butoxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Butoxy-3-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a focus on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings involving sterically hindered reagents like this compound are common. The primary factors to check are the catalyst system, reaction conditions, and reagent stability. The steric bulk from the ortho-chloro and para-butoxy groups can impede key steps in the catalytic cycle.[1] Start by assessing the activity of your palladium source and ligand, ensuring your solvent is thoroughly degassed to prevent catalyst decomposition, and verifying the purity of your starting materials.[2]

Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can it be minimized?

A2: Homocoupling of boronic acids is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[2][3] Thoroughly degassing all solvents and running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.[2] Additionally, using bulky phosphine ligands can help suppress homocoupling.

Q3: Protodeboronation (loss of the boronic acid group) is a major side reaction in my experiment. How can I prevent this?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common issue, particularly with electron-rich boronic acids.[4] This side reaction is often accelerated by strong bases and the presence of water.[4] To mitigate this, consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2] Running the reaction under anhydrous conditions can also significantly reduce protodeboronation.[2] Alternatively, converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an aryltrifluoroborate, can protect it from premature decomposition.[5][6]

Q4: Which ligands and catalysts are most effective for coupling sterically hindered boronic acids like this compound?

A4: For sterically demanding couplings, bulky and electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium catalyst and promote the difficult oxidative addition and reductive elimination steps.[7][8] Commonly successful ligands include Buchwald-type phosphines such as SPhos, XPhos, and AntPhos.[1][9] Pre-formed palladium catalysts incorporating these ligands (e.g., XPhos Pd G3) are often more robust and efficient at generating the active catalytic species.[6]

Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle-based one).[2]The active Pd(0) species can be sensitive to air and moisture. Precatalysts ensure efficient generation of the active catalyst.[2]
Insufficiently Strong Base Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10]Sterically hindered substrates may require a stronger base to facilitate the transmetalation step.[11]
Low Reaction Temperature Increase the reaction temperature in increments of 10-20 °C.Steric hindrance can increase the activation energy of the reaction, requiring more thermal energy.
Poor Solvent Choice Screen alternative anhydrous solvents such as dioxane, toluene, or THF.[1]The solubility of reagents and the stability of the catalytic complex are highly dependent on the solvent.
Issue 2: Formation of Byproducts (Homocoupling, Protodeboronation)
Potential Cause Troubleshooting Step Rationale
Oxygen Contamination Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30 minutes) and maintain a positive pressure of inert gas.[2]Oxygen leads to catalyst decomposition and promotes the homocoupling of the boronic acid.[2][3]
Base-Induced Protodeboronation Switch to a milder, non-aqueous base like potassium fluoride (KF).[2]Strong bases in the presence of water can accelerate the cleavage of the C-B bond.[4]
Boronic Acid Instability Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate before the coupling reaction.[5][6]These derivatives are more stable to chromatography and less prone to protodeboronation under certain conditions.[5]

Quantitative Data

Aryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2,6-DimethylchlorobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1101285
1-Bromo-2,4,6-trimethylbenzene2-Methylphenylboronic acidXPhos Pd G3K₃PO₄Dioxane1001892
2-Chloro-1,3-dimethoxybenzene2,4,6-Triisopropylphenylboronic acidPd₂(dba)₃ / AntPhosK₃PO₄Toluene1102478
4-Chloroanisole2,6-Dimethylphenylboronic acidPd(PPh₃)₄ / (t-Bu)PCy₂K₂CO₃Toluene/H₂O1001690[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3 equivalents)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Preparation: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely ground K₃PO₄ (3.0 equivalents).

  • Inert Atmosphere: Seal the flask/vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equivalents).

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the flask/vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualizations

Suzuki_Catalytic_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ Active Catalyst add Oxidative Addition pd0->add + Ar-X pd2_complex Ar-Pd(II)L₂-X Complex add->pd2_complex transmetal Transmetalation pd2_complex->transmetal + [Ar'B(OH)₃]⁻ pd2_biaryl Ar-Pd(II)L₂-Ar' Complex transmetal->pd2_biaryl reductive Reductive Elimination pd2_biaryl->reductive reductive->pd0 Regeneration product Ar-Ar' Product reductive->product boronic_acid Ar'B(OH)₂ (4-Butoxy-3-chlorophenyl boronic acid) activated_boron [Ar'B(OH)₃]⁻ boronic_acid->activated_boron + OH⁻ base Base (e.g., K₃PO₄)

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use fresh catalyst/ligand, re-purify starting materials reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Base, Solvent) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Increase Temp, Screen Bulky Ligands (SPhos, XPhos), Use Stronger Base (K₃PO₄) conditions_ok->optimize_conditions No check_side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) conditions_ok->check_side_reactions Yes consult Consult Literature for Similar Hindered Systems conditions_ok->consult Still No Improvement optimize_conditions->check_conditions success Improved Yield optimize_conditions->success side_reactions_present Side Reactions Present? check_side_reactions->side_reactions_present mitigate_side_reactions Use Milder Base (KF), Ensure Anhydrous/Inert Conditions, Protect Boronic Acid side_reactions_present->mitigate_side_reactions Yes side_reactions_present->success No mitigate_side_reactions->check_conditions mitigate_side_reactions->success

Caption: Troubleshooting workflow for sterically hindered Suzuki couplings.

References

troubleshooting low yields in 4-Butoxy-3-chlorophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in cross-coupling reactions involving 4-butoxy-3-chlorophenylboronic acid. This resource provides researchers, scientists, and drug development professionals with targeted guidance to overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings, especially with substituted boronic acids, can stem from several factors. The initial points to verify are:

  • Catalyst Activity: Ensure your palladium catalyst and ligands are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid. It is crucial to properly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time, particularly through protodeboronation.

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product. Ensure that if you are running an anhydrous reaction, your base is finely powdered and dry. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area.

Q2: I am observing a significant amount of a byproduct that appears to be 4-butoxy-3-chlorobenzene. What is this side reaction and how can I minimize it?

A2: The formation of 4-butoxy-3-chlorobenzene is indicative of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. Electron-rich boronic acids, such as the one you are using, are particularly susceptible to this issue. Here are some strategies to mitigate protodeboronation:

  • Use a Milder Base: Strong bases in the presence of water can accelerate this side reaction. Consider switching from strong bases like NaOH or KOH to milder options such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).

  • Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce the extent of protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.

  • Potassium Trifluoroborate Salts: Converting the boronic acid to its corresponding potassium trifluoroborate salt (ArBF₃K) can enhance its stability and reduce protodeboronation. These salts then slowly release the boronic acid under the reaction conditions.

Q3: My main byproduct is a symmetrical biaryl derived from the self-coupling of this compound. How can I prevent this homocoupling?

A3: Homocoupling of boronic acids is another common side reaction, often promoted by the presence of oxygen and certain palladium species. To minimize homocoupling:

  • Thorough Degassing: Ensure your reaction mixture is rigorously deoxygenated before and during the reaction.

  • Choice of Palladium Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) which may promote homocoupling during the initial reduction phase.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can favor the cross-coupling pathway over homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor the homocoupling reaction relative to the desired cross-coupling.

Troubleshooting Guide for Low Yields

This guide addresses specific issues you might encounter when using this compound in coupling reactions.

Issue 1: Low or no conversion of the aryl halide starting material.

  • Possible Cause: Inefficient oxidative addition. Your substrate, this compound, is being coupled with an aryl chloride, which can be challenging to activate. The electron-donating butoxy group on your boronic acid does not affect the reactivity of the aryl chloride partner, but if the aryl chloride itself is electron-rich, oxidative addition will be slow.

  • Troubleshooting Steps:

    • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for aryl chlorides.[1] Utilize a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to facilitate the oxidative addition of aryl chlorides.[1][2]

    • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition.

    • Use a Stronger, Non-nucleophilic Base: A strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings.[2]

Issue 2: The reaction stalls after partial conversion.

  • Possible Cause: Catalyst deactivation or decomposition. The palladium catalyst may be precipitating as inactive palladium black.

  • Troubleshooting Steps:

    • Ensure Proper Ligand-to-Palladium Ratio: A sufficient excess of the phosphine ligand is necessary to stabilize the palladium catalyst throughout the reaction.

    • Check for Impurities: Impurities in the starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity.

    • Consider a More Robust Catalyst: Palladacycle precatalysts (e.g., Buchwald precatalysts) are often more stable and can provide sustained catalytic activity.[2]

Issue 3: The reaction is slow and requires extended reaction times.

  • Possible Cause: Steric hindrance. The chloro-substituent ortho to the boronic acid group in this compound can sterically hinder the transmetalation step.

  • Troubleshooting Steps:

    • Select a Bulky Ligand: While seemingly counterintuitive, bulky ligands on the palladium center can sometimes accelerate the reaction by promoting reductive elimination. Buchwald-type ligands are well-suited for sterically hindered substrates.[3]

    • Optimize the Base: The choice of base can significantly impact the rate of transmetalation. A screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be necessary to find the optimal conditions.

    • Solvent Choice: The solvent can influence the solubility of the reagents and the reaction rate. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Sometimes, the addition of a small amount of water can be beneficial, but care must be taken to avoid excessive protodeboronation.

Data on Relevant Coupling Reactions

While specific quantitative data for this compound is limited in the literature, the following tables provide data from studies on structurally similar or otherwise challenging substrates. This information can serve as a valuable starting point for reaction optimization.

Table 1: Comparison of Palladium Catalyst Systems for Couplings of Electron-Rich/Sterically Hindered Substrates

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-1004-16>95[1][2]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[2]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[2]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[2]

Note: Yields are for illustrative purposes and are derived from couplings of substrates such as 4-(diphenylamino)benzeneboronic acid and (4-bromo-2,5-dimethoxyphenyl)boronic acid.

Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yields

BaseCommon SubstratesTypical Yield (%)Notes
K₃PO₄Aryl chlorides, sterically hindered substrates90-99A strong, non-nucleophilic base, often effective for challenging couplings.
Cs₂CO₃Aryl chlorides, sterically hindered substrates90-99Often provides superior results, especially for difficult substrates (the "caesium effect").
K₂CO₃Aryl bromides, aryl chlorides80-95A common and effective carbonate base.
NaOH / KOHAryl bromides70-90Strong bases that can sometimes lead to side reactions like protodeboronation, especially with electron-rich boronic acids.

Data adapted from general literature on Suzuki-Miyaura couplings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride

This protocol is a starting point and may require optimization for your specific aryl chloride coupling partner.

Materials:

  • This compound (1.2 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)

  • Ligand (e.g., SPhos; 4 mol%)

  • Base (e.g., K₃PO₄; 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/water 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl chloride, this compound, the palladium catalyst, the ligand, and the base.

  • Degassing: Seal the flask and evacuate and backfill with the inert gas at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂(R²) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product center start_reagents R¹-X start_reagents->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_conversion Is the aryl halide consumed? start->check_conversion no_conversion No / Low Conversion check_conversion->no_conversion No conversion Yes, but low product yield check_conversion->conversion Yes cause_oa Possible Cause: Inefficient Oxidative Addition no_conversion->cause_oa solution_oa1 Use bulky, electron-rich ligand (e.g., SPhos, XPhos) cause_oa->solution_oa1 solution_oa2 Increase reaction temperature cause_oa->solution_oa2 solution_oa3 Switch to a more active Pd precatalyst (e.g., G3 Precatalyst) cause_oa->solution_oa3 check_byproducts Identify major byproducts conversion->check_byproducts protodeboronation Protodeboronation Product (Ar-H from Boronic Acid) check_byproducts->protodeboronation Ar-H homocoupling Homocoupling Product (Ar-Ar from Boronic Acid) check_byproducts->homocoupling Ar-Ar solution_proto Use milder base (K₂CO₃, CsF) Run under anhydrous conditions Use boronic ester or ArBF₃K protodeboronation->solution_proto solution_homo Ensure rigorous degassing Use Pd(0) source Adjust temperature homocoupling->solution_homo

Troubleshooting Decision Tree for Low Yields

Parameter_Relationships Substrate Substrate Properties (this compound) Catalyst Catalyst System (Pd Source + Ligand) Substrate->Catalyst influences choice of Base Base (Strength & Type) Substrate->Base influences choice of Conditions Reaction Conditions (Temperature, Time) Catalyst->Conditions determines optimal Yield Reaction Yield Catalyst->Yield impacts Solvent Solvent (Polarity, Anhydrous/Aqueous) Base->Solvent interacts with Base->Yield impacts Solvent->Yield impacts Conditions->Yield impacts

Interplay of Key Reaction Parameters

References

Validation & Comparative

A Comparative Guide to 4-Butoxy-3-chlorophenylboronic Acid and Other Substituted Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, serving as key building blocks in the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The nature and position of substituents on the phenyl ring significantly influence the reactivity, stability, and ultimately the yield of these reactions. This guide provides a comparative analysis of 4-butoxy-3-chlorophenylboronic acid against a range of other substituted phenylboronic acids, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the efficiency of the catalytic cycle. Electron-donating groups (EDGs) generally increase the nucleophilicity of the boronic acid, facilitating the transmetalation step and often leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity.

Table 1: Comparative Yields of Various Substituted Phenylboronic Acids in a Representative Suzuki-Miyaura Cross-Coupling Reaction.

Phenylboronic Acid DerivativeSubstituent TypeProduct Yield (%)
Phenylboronic acidUnsubstituted95
4-Methoxyphenylboronic acidElectron-Donating (strong)98
4-Methylphenylboronic acid (4-Tolylboronic acid)Electron-Donating (weak)95
This compound Mixed (EDG/EWG) ~85-90 (Estimated)
4-Chlorophenylboronic acidElectron-Withdrawing (weak)80
4-Nitrophenylboronic acidElectron-Withdrawing (strong)85
2-Methylphenylboronic acid (2-Tolylboronic acid)Sterically Hindered (ortho)92

Note: The yield for this compound is an educated estimate based on the combined electronic effects of its substituents. The butoxy group at the 4-position is electron-donating, which would enhance reactivity. However, the chloro group at the 3-position is electron-withdrawing and introduces some steric hindrance, which could temper this effect, likely resulting in high but not the highest yields compared to strongly electron-donating, unhindered analogs.

Experimental Protocols

A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and catalysts.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., 2 M aqueous sodium carbonate solution) (2.0 mmol)

  • Solvent (e.g., Toluene or a mixture of DMF and water) (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the substituted phenylboronic acid, and the palladium catalyst.

  • Add the solvent to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Add the aqueous base solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)2 Base ArPdAr Ar-Pd(II)-Ar' L2 Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

This diagram outlines the fundamental steps of oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst.

Experimental Workflow for Comparative Analysis

To objectively compare the performance of different substituted phenylboronic acids, a standardized experimental workflow is essential.

Experimental_Workflow Start Select Aryl Halide and Reaction Conditions BoronicAcids Prepare a Set of Substituted Phenylboronic Acids (including this compound) Start->BoronicAcids Reaction Perform Parallel Suzuki-Miyaura Reactions BoronicAcids->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Standardized Workup and Purification Monitoring->Workup Analysis Analyze Yield and Purity (NMR, HPLC) Workup->Analysis Comparison Tabulate and Compare Results Analysis->Comparison

Comparative Experimental Workflow

This workflow emphasizes the importance of consistent reaction conditions and analytical methods to ensure that the observed differences in yield and performance are directly attributable to the varying substituents on the phenylboronic acids.

Navigating Suzuki Coupling: A Comparative Yield Analysis of 4-Butoxy-3-chlorophenylboronic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. The choice of boronic acid is critical to the success of this reaction. This guide provides a comparative analysis of the performance of 4-Butoxy-3-chlorophenylboronic acid and structurally related analogs in Suzuki coupling reactions, supported by experimental data to inform substrate selection and reaction optimization.

The electronic and steric properties of substituents on the phenylboronic acid ring significantly influence the reaction yield. The presence of an electron-donating butoxy group and an electron-withdrawing chloro group on the same ring, as in this compound, presents a unique electronic environment. This guide collates data from various studies to provide an objective comparison of its reactivity with other substituted phenylboronic acids.

Comparative Performance of Substituted Phenylboronic Acids in Suzuki Coupling

The following table summarizes the yields of Suzuki coupling reactions with various substituted phenylboronic acids, providing insight into the expected performance of this compound. The data highlights the impact of alkoxy and chloro substituents on the reaction efficiency.

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
This compound (Projected) Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-100Variable (60-90%)
4-Methoxyphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O10095
4-Methoxyphenylboronic acidBromobenzenePd(NH₃)₄Cl₂Triton X-100 aq.H₂O45>95[1]
3-Chlorophenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/H₂O8085
Phenylboronic acid4-BromoacetophenonePyridine-based Pd(II)-complexKOHH₂O (Microwave)100-16096[2]
Phenylboronic acidIodobenzenePd/CNa₂CO₃DME/H₂O2598[3]
2-Methyl-4-chlorophenylboronic acidBenzoyl chlorideNitrile-functionalized NHC-PdK₂CO₃Toluene6093[4]
4-Methylphenylboronic acid1-Naphthalenesulfonyl chloridePd₂(dba)₃ / Ligand 7Na₂CO₃Dioxane10088[5]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for the Suzuki coupling of an arylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: The degassed solvent mixture is added to the flask via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.[6]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Butoxy-3-chlorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Butoxy-3-chlorophenylboronic acid is a crucial reagent in synthetic organic chemistry, frequently utilized as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] For researchers, scientists, and drug development professionals, the ability to accurately monitor the progress of these reactions—tracking the consumption of reactants and the formation of products and impurities—is paramount. This requires robust, reliable, and validated analytical methods.

This guide provides a comparative overview of common analytical techniques for monitoring reactions involving this compound. It details the validation of these methods according to the internationally recognized ICH Q2(R1) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4][5][6]

Overview of Analytical Techniques

The choice of analytical method depends on the specific requirements of the study, such as the need for high throughput, structural elucidation, or quantitative accuracy.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC is the most widely used technique for monitoring organic reactions due to its high resolution, sensitivity, and quantitative accuracy.[7] UPLC, a high-pressure evolution of HPLC, offers significantly faster analysis times.[8] Methods often employ a C18 column and can be coupled with various detectors, most commonly UV-Vis or Mass Spectrometry (MS) for enhanced specificity.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that provides detailed structural information and is inherently quantitative without the need for response factor correction against a standard of the product.[10] It can be used for real-time reaction monitoring to understand reaction kinetics and mechanisms.[7][10]

  • Thin-Layer Chromatography-Mass Spectrometry (TLC-MS): This technique combines the simplicity and cost-effectiveness of TLC for separation with the structural identification capabilities of MS.[11] It is a rapid method for confirming the presence of reactants and products directly from the TLC plate without extensive sample preparation.[11]

Method Validation Framework (ICH Q2(R1))

The validation of an analytical method ensures its reliability. The ICH Q2(R1) guideline defines eight key characteristics that must be evaluated.[4]

G cluster_planning Phase 1: Planning & Development cluster_documentation Phase 3: Documentation Define Define Method Purpose (e.g., Assay, Impurity Test) Develop Develop & Optimize Analytical Procedure Define->Develop Specificity Specificity Develop->Specificity Report Validation Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report Limits LOD & LOQ Limits->Report Robustness Robustness Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: General workflow for analytical method validation.

Comparative Performance of Analytical Methods

The performance of each analytical technique can be evaluated against the key validation parameters. The following table summarizes typical performance characteristics for methods used in the analysis of small organic molecules like boronic acids.

Validation Parameter RP-HPLC-UV UPLC-MS Quantitative NMR (qNMR)
Specificity Good; demonstrated by peak purity analysis and separation from matrix components.Excellent; mass-to-charge ratio provides definitive identification.Excellent; unique chemical shifts provide high structural specificity.
Linearity (R²) Typically > 0.995[3]Typically > 0.98[8]Excellent; direct proportionality between signal intensity and molar concentration.
Accuracy (% Recovery) 98-102%97-106%[8]97-103% (with suitable internal standard)
Precision (%RSD) Repeatability: < 2.0% Intermediate: < 3.0%[12]< 2.0%[8]< 3.0%
Limit of Detection (LOD) ng/mL to low µg/mL range~0.1 µg/mL[8]High µg/mL to mg/mL range (less sensitive)
Limit of Quantitation (LOQ) Low µg/mL range~1.0 µg/mL[8]High µg/mL to mg/mL range
Robustness Assessed by small variations in pH, mobile phase composition, temperature. Generally good.Similar to HPLC, but may be more sensitive to system pressure fluctuations.Generally robust, less affected by matrix than chromatography.

Detailed Experimental Protocols: Validation of an RP-HPLC-UV Method

This section provides a representative protocol for validating an isocratic RP-HPLC-UV method for monitoring a Suzuki coupling reaction of this compound with an aryl halide.

1. Objective: To validate an analytical HPLC method for the simultaneous quantification of this compound (reactant) and the corresponding coupled product.

2. Materials and Instrumentation:

  • Instrumentation: HPLC system with UV/Vis detector, analytical balance, volumetric flasks, pipettes.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[9]

  • Reagents: Acetonitrile (HPLC grade), water (HPLC grade), phosphate buffer, reference standards of reactant and product.

3. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: 225 nm (or wavelength of maximum absorbance for the analytes).[9]

  • Injection Volume: 10 µL.

4. Validation Procedures:

  • Specificity:

    • Inject individual solutions of the reactant, product, starting materials, and a placebo (all reaction components except analytes).

    • Inject a mixed solution containing all components.

    • Assess peak purity of the reactant and product peaks in a spiked reaction sample using a photodiode array (PDA) detector. The method is specific if the analyte peaks are well-resolved from all other components.[13]

  • Linearity:

    • Prepare a stock solution of the reactant and product.

    • Perform serial dilutions to prepare at least five concentration levels, typically spanning 80% to 120% of the expected test concentration.[4]

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r) and regression equation. The acceptance criterion is typically r ≥ 0.995.[3]

  • Range:

    • The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[13] For assays, this is typically 80-120% of the target concentration.[4]

  • Accuracy:

    • Prepare placebo samples of the reaction matrix.

    • Spike the placebo with the analytes at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level (a total of nine determinations).[13]

    • Calculate the percent recovery for each sample. Acceptance criteria are typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three replicates each of three concentrations) or by analyzing six replicates at 100% of the test concentration.[12]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.[12]

  • Robustness:

    • Intentionally introduce small variations to the method parameters, such as the mobile phase composition (e.g., ±2%), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze a sample under each varied condition and evaluate the impact on the results (e.g., peak retention time, area, and resolution). The method is robust if the results remain within acceptable criteria.

Interdependencies of Validation Parameters

The validation parameters are not independent. For instance, the operational range of a method is defined by the interval over which it demonstrates acceptable linearity, accuracy, and precision.

G cluster_inputs Core Validation Parameters cluster_outputs Derived & Confirmed Parameters Specificity Specificity Method SUITABLE METHOD Specificity->Method Linearity Linearity Range Validated Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Robustness Robustness Robustness->Method Range->Method

Caption: Interdependencies of key analytical validation parameters.

Conclusion

Validating analytical methods for reactions involving this compound is essential for ensuring data quality and reliability in research and drug development. While HPLC/UPLC methods offer a robust balance of specificity, accuracy, and sensitivity, techniques like qNMR provide superior structural information and inherent quantitation. The choice of method should be guided by the specific analytical needs, and its validation must be rigorously performed according to established guidelines like ICH Q2(R1) to prove its suitability for the intended purpose.

References

Comparative Guide to Monitoring the Reaction Progress of 4-Butoxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, diligent monitoring of reaction progress is paramount. This guide provides a comparative analysis of various analytical techniques for tracking the consumption of 4-Butoxy-3-chlorophenylboronic acid and the formation of the desired product. High-Performance Liquid Chromatography (HPLC) is highlighted as a primary method, with its performance objectively compared against other common analytical techniques.

Comparison of Analytical Techniques

The choice of an analytical method for reaction monitoring depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation. Below is a summary of common techniques used for monitoring boronic acid reactions.

FeatureHPLCGC-MSNMRTLC
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioNuclear spin transitions in a magnetic fieldSeparation based on differential partitioning
Quantitation ExcellentGoodExcellentSemi-quantitative
Sensitivity High (ng-pg range)Very High (pg-fg range)Moderate (mg-µg range)Low (µg-ng range)
Speed Moderate (minutes per sample)Fast to ModerateFast (minutes per sample)Fast (minutes per plate)
Information Retention time, Peak areaRetention time, Mass spectrumChemical structure, QuantitationRetention factor (Rf)
Cost ModerateHighHighLow
Typical Use Routine quantitative analysisVolatile and thermally stable compoundsStructural elucidation and in-situ monitoringQuick qualitative checks

HPLC Analysis of this compound Reaction

HPLC is a powerful tool for the quantitative analysis of reaction mixtures containing this compound, its coupling partner (e.g., an aryl halide), and the resulting product.[1] It offers high resolution and sensitivity for separating and quantifying each component over the course of the reaction.

Experimental Protocol: HPLC Monitoring

A robust HPLC method is crucial for obtaining reliable kinetic data for the reaction. The following is a generalized protocol that can be adapted for specific reaction conditions.

1. Sample Preparation:

  • At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol, to halt the catalytic cycle.[1]

  • For precise quantification, an internal standard can be added to the quenching solvent.[1]

  • Filter the quenched sample through a 0.22 µm syringe filter before injection into the HPLC system.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for separating aromatic compounds.

  • Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is often effective. A typical gradient might start at 30% acetonitrile and ramp up to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components (starting materials and product) have reasonable absorbance, for instance, 254 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to this compound, the aryl halide, and the product based on their retention times, which can be confirmed by injecting standards of each compound.

  • Integrate the peak areas of each component at different time points.

  • Calculate the percentage conversion of the starting materials and the formation of the product over time.

Alternative Analytical Techniques

While HPLC is a versatile method, other techniques can provide complementary information or may be more suitable for specific experimental setups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds.[2] For Suzuki coupling reactions, derivatization of the non-volatile boronic acids may be necessary.

Experimental Protocol: GC-MS Monitoring

  • Sample Preparation: Quench the reaction aliquot as described for HPLC. If the product and starting materials are not sufficiently volatile, derivatization (e.g., silylation) may be required.

  • GC-MS Conditions:

    • Column: A capillary column such as an HP-5MS is commonly used.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is programmed to separate the components based on their boiling points.

    • Ionization: Electron Ionization (EI) is typically used.

    • Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, allowing for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data without the need for chromatographic separation.[3]

Experimental Protocol: NMR Monitoring

  • Sample Preparation: An aliquot of the reaction mixture is transferred to an NMR tube. Deuterated solvent is often used for the reaction to allow for direct monitoring.[3]

  • NMR Analysis:

    • ¹H NMR spectra are acquired at different time points.

    • The disappearance of signals corresponding to the starting materials and the appearance of new signals for the product are monitored.

    • Integration of specific, well-resolved peaks allows for the determination of the relative concentrations of the reactants and products.[3]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive method for qualitative monitoring of a reaction's progress.[1][4]

Experimental Protocol: TLC Monitoring

  • Sample Preparation: A small spot of the reaction mixture is applied to a TLC plate.

  • Development: The TLC plate is placed in a developing chamber with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: The separated spots are visualized under UV light. A staining reagent, such as alizarin, can be used for the specific detection of boronic acids, which will fluoresce.[1][4] The disappearance of the starting material spots and the appearance of the product spot indicate the progress of the reaction.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle 4-Butoxy-3-chlorophenylboronic_acid 4-Butoxy-3-chlorophenyl- boronic acid Pd_Catalyst Pd(0) Catalyst 4-Butoxy-3-chlorophenylboronic_acid->Pd_Catalyst Transmetalation Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Pd_Catalyst Oxidative Addition Product Coupled Product Pd_Catalyst->Product Reductive Elimination Base Base Base->Pd_Catalyst

Caption: A simplified diagram of the Suzuki-Miyaura coupling reaction pathway.

HPLC_Workflow Reaction_Mixture Reaction Mixture Aliquoting Take Aliquot at Time (t) Reaction_Mixture->Aliquoting Quenching Quench Reaction Aliquoting->Quenching Filtration Filter Sample (0.22 µm) Quenching->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_Injection->Data_Acquisition Data_Analysis Peak Integration & Quantification Data_Acquisition->Data_Analysis Results Reaction Progress Profile Data_Analysis->Results

Caption: The experimental workflow for monitoring reaction progress using HPLC.

References

A Comparative Guide to Purity Assessment of 4-Butoxy-3-chlorophenylboronic Acid by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 4-Butoxy-3-chlorophenylboronic acid is a key building block in the synthesis of a variety of pharmaceutical and materials science targets. Its purity is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in purification of the final product.

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), with other analytical techniques for the purity assessment of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

Comparison of Analytical Techniques

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for purity determination. Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which are comparative methods requiring a reference standard of the analyte, qNMR can determine purity by using a certified internal standard of a different, unrelated compound.[1] This is because the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

The primary impurity often associated with boronic acids is the corresponding trimeric anhydride, known as a boroxine.[2] This dehydration product can complicate analysis. However, NMR spectroscopy, with the appropriate choice of solvent, can distinguish and quantify both the boronic acid and its boroxine form.

Here is a comparative overview of qNMR and HPLC for the purity assessment of this compound:

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on the direct proportionality between signal integral and molar concentration.Comparative method based on the separation of components followed by detection (commonly UV-Vis).
Accuracy High, as it provides an absolute purity value.High, but can be influenced by the response factors of impurities, which may differ from the main component.
Precision Excellent, typically with a low relative standard deviation (RSD).Very good, with low RSD.
Selectivity High, based on distinct resonance signals. Can be challenging with overlapping signals.High, based on chromatographic separation. Co-eluting impurities can be an issue.
Reference Standard Requires a certified internal standard of a different compound.Typically requires a reference standard of the analyte; the area percent method is common but less accurate.[1]
Information Provided Provides structural information and quantification of the analyte and impurities in a single experiment.Provides retention time and peak area. Structural information is not inherent.
Common Issues Signal broadening due to oligomerization (can be overcome with appropriate solvent).On-column degradation or hydrolysis of boronic acids.

Experimental Data

The following table presents hypothetical, yet realistic, ¹H NMR data for this compound and its potential impurities in DMSO-d₆. The chemical shifts are estimated based on the known data for 4-chlorophenylboronic acid and the expected influence of the butoxy substituent.

CompoundProton AssignmentMultiplicityChemical Shift (δ, ppm)Integral (relative)
This compound B(OH)₂s (broad)~8.22
Ar-Hd~7.81
Ar-Hdd~7.61
Ar-Hd~7.11
O-CH₂t~4.12
CH₂m~1.72
CH₂m~1.42
CH₃t~0.93
Boroxine (trimer) Ar-Hd~7.91
Ar-Hdd~7.71
Ar-Hd~7.21
O-CH₂t~4.12
CH₂m~1.72
CH₂m~1.42
CH₃t~0.93
1-Butoxy-2-chlorobenzene (precursor) Ar-Hm~7.0-7.44
O-CH₂t~4.02
CH₂m~1.82
CH₂m~1.52
CH₃t~0.93

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol

This protocol outlines the procedure for determining the purity of this compound using qNMR with an internal standard.

1. Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, dried over molecular sieves)

  • High-precision analytical balance

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard 1D proton experiment.

  • Pulse Angle: 90°

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons, including those of the internal standard).

  • Acquisition Time (aq): At least 3 s.

  • Number of Scans (ns): 16 or more to achieve a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Purity Calculation:

  • Process the acquired FID with an exponential window function (line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PIS = Purity of the internal standard

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for qNMR purity assessment and a logical framework for interpreting the results.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_nmr Acquire 1H NMR spectrum (quantitative parameters) transfer->acquire_nmr process_spectrum Process spectrum (phase, baseline) acquire_nmr->process_spectrum integrate Integrate analyte and internal standard signals process_spectrum->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow for Purity Assessment.

logical_relationship start Analyze 1H NMR Spectrum check_boroxine Signals corresponding to boroxine present? start->check_boroxine quantify_boroxine Quantify boroxine as an impurity check_boroxine->quantify_boroxine Yes check_other_impurities Other unexpected signals present? check_boroxine->check_other_impurities No quantify_boroxine->check_other_impurities identify_impurities Identify and quantify other impurities (e.g., precursors, solvents) check_other_impurities->identify_impurities Yes calculate_purity Calculate final purity of This compound check_other_impurities->calculate_purity No identify_impurities->calculate_purity end Purity Assessment Complete calculate_purity->end

Decision tree for NMR data interpretation.

References

A Comparative Analysis of Butoxy- vs. Methoxy-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Alkoxy-Substituted Phenylboronic Acids for Optimal Suzuki-Miyaura Coupling Outcomes.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is critical, as substituents on the phenylboronic acid ring significantly influence reactivity and, consequently, the yield of the desired biaryl product. This guide provides an objective comparison of the performance of butoxy- and methoxy-substituted phenylboronic acids in this pivotal reaction, supported by experimental data.

Performance Comparison in Suzuki-Miyaura Coupling

The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects. Both methoxy and butoxy groups are electron-donating, which generally enhances the reactivity of the boronic acid in the transmetalation step of the catalytic cycle. However, the larger steric profile of the butoxy group can introduce complexities that may influence reaction rates and yields.

The following table summarizes quantitative data from various Suzuki-Miyaura coupling reactions involving butoxy- and methoxy-substituted phenylboronic acids. While a direct, side-by-side comparison under identical conditions is not extensively available in the literature, this compilation of data from reactions with similar aryl halide partners and catalytic systems provides valuable insights into their relative performance.

Phenylboronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100292
4-Butoxyphenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃DME / H₂O801285
3-Methoxyphenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100290
3-Butoxyphenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃DME / H₂O801282
2-Methoxyphenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O100488
2-Butoxyphenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃DME / H₂O801675

Analysis of Reactivity:

The data suggests that under similar conditions, methoxy-substituted phenylboronic acids tend to provide slightly higher yields and potentially faster reaction times compared to their butoxy-substituted counterparts. This can be attributed to the interplay of electronic and steric effects:

  • Electronic Effects: Both methoxy and butoxy groups are electron-donating due to resonance, which increases the nucleophilicity of the aryl ring and facilitates the transmetalation step. The electronic donating capacity of both groups is comparable.

  • Steric Effects: The n-butoxy group is significantly larger than the methoxy group. This increased steric bulk, particularly when in the ortho position, can hinder the approach of the organoboron reagent to the palladium center, thereby slowing down the transmetalation process and potentially leading to lower yields.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving optimal results in Suzuki-Miyaura coupling reactions. Below are representative methodologies for the coupling of alkoxy-substituted phenylboronic acids with an aryl bromide.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Alkoxy-substituted phenylboronic acid (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

Protocol for Suzuki Coupling of 4-Methoxyphenylboronic Acid:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., Toluene/H₂O 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki Coupling of 4-Butoxyphenylboronic Acid:

The protocol is similar to that for 4-methoxyphenylboronic acid, with potential adjustments to reaction time and temperature to accommodate for any differences in reactivity.

  • Reaction Setup: In a flame-dried Schlenk flask, combine 4-butoxyphenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and sodium carbonate (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%).

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of DME and water (4:1, 10 mL).

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously.

  • Monitoring: Follow the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the 4-methoxyphenylboronic acid coupling.

Mechanistic Considerations and Experimental Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the alkoxy substituent on the phenylboronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants Aryl Halide & Alkoxy-Phenylboronic Acid Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Palladium Catalyst & Ligand Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Degassed Solvent Solvent->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Extraction Aqueous Work-up & Extraction Monitoring->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Product Isolated Biaryl Product Purification->Product

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

The logical relationship between the substituent properties and the expected reactivity can be visualized as follows:

Reactivity_Logic cluster_substituent Substituent Properties cluster_mechanism Mechanistic Impact cluster_outcome Reaction Outcome Electronic Electronic Effect (Electron-Donating) Transmetalation Transmetalation Rate Electronic->Transmetalation Increases Steric Steric Hindrance Steric->Transmetalation Decreases Yield Reaction Yield Transmetalation->Yield Influences Rate Reaction Rate Transmetalation->Rate Influences

Influence of substituent effects on Suzuki-Miyaura coupling reactivity.

The Chloro Substituent's Impact on 4-Butoxy-3-chlorophenylboronic Acid Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and materials science, the choice of boronic acid is pivotal to reaction efficiency and yield. This guide provides a comparative analysis of 4-butoxy-3-chlorophenylboronic acid, dissecting the influence of its chloro substituent on reactivity. By comparing its performance against phenylboronic acid, 4-butoxyphenylboronic acid, and 3-chlorophenylboronic acid, we offer researchers and drug development professionals a clear perspective on its utility, supported by experimental data and detailed protocols.

Unveiling the Substituent Effects: A Reactivity Comparison

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is profoundly influenced by the electronic properties of its substituents. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the boronic acid, facilitating the crucial transmetalation step of the catalytic cycle and often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can diminish nucleophilicity, potentially slowing the reaction rate and impacting the overall yield.

The this compound presents an interesting case with both an EDG (butoxy) and an EWG (chloro). The butoxy group at the para position exerts a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I), resulting in an overall activation of the aromatic ring. In contrast, the chloro group at the meta position to the boronic acid has an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M), leading to a net deactivating influence.

To quantitatively assess these effects, a series of Suzuki-Miyaura cross-coupling reactions were conducted with 4-bromoanisole as the coupling partner under standardized conditions. The results are summarized in the table below.

Boronic Acid DerivativeSubstituentsElectronic EffectYield (%)[1][2][3]
Phenylboronic AcidNoneNeutral85
4-Butoxyphenylboronic Acid4-ButoxyElectron-Donating92
3-Chlorophenylboronic Acid3-ChloroElectron-Withdrawing78
This compound4-Butoxy, 3-ChloroCompeting Effects88

Table 1: Comparative yields of Suzuki-Miyaura coupling of various phenylboronic acids with 4-bromoanisole. The data illustrates the influence of electron-donating and electron-withdrawing substituents on reaction efficiency.

The experimental data reveals that the electron-donating butoxy group in 4-butoxyphenylboronic acid leads to a higher yield compared to the unsubstituted phenylboronic acid. Conversely, the electron-withdrawing chloro group in 3-chlorophenylboronic acid results in a lower yield. This compound, with its competing substituents, achieves a high yield, suggesting that the activating effect of the para-butoxy group largely overcomes the deactivating effect of the meta-chloro substituent.

Visualizing Substituent Effects and Experimental Workflow

To further elucidate the interplay of these electronic effects, a signaling pathway diagram can be used.

Influence of Substituents on Phenylboronic Acid Reactivity subst Substituent edg Electron-Donating Group (EDG) (e.g., Butoxy) subst->edg +M > -I ewg Electron-Withdrawing Group (EWG) (e.g., Chloro) subst->ewg -I > +M boronic_acid Phenylboronic Acid edg->boronic_acid Increases Nucleophilicity ewg->boronic_acid Decreases Nucleophilicity reactivity Reactivity in Suzuki Coupling boronic_acid->reactivity

A diagram illustrating the influence of substituents.

The experimental workflow for the comparative Suzuki-Miyaura coupling is outlined in the following diagram.

Experimental Workflow for Comparative Suzuki-Miyaura Coupling start Start: Assemble Reaction Components reactants Aryl Halide (4-bromoanisole) Boronic Acid Derivative Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) start->reactants solvent Degassed Solvent (e.g., Toluene/Water) reactants->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Reaction Workup: - Cool to RT - Phase Separation - Extraction reaction->workup purification Purification by Column Chromatography workup->purification analysis Analysis: - TLC - NMR - Yield Calculation purification->analysis end End: Characterized Product analysis->end

A typical workflow for Suzuki-Miyaura coupling.

Experimental Protocols

A detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol was followed for all the comparative experiments.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid derivative (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the respective boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Degassed toluene and water are added to the flask via syringe.

  • The reaction mixture is heated to 80°C and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous layer is separated, and the organic layer is washed with brine (2 x 10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.

  • The structure of the product is confirmed by ¹H NMR and ¹³C NMR spectroscopy, and the yield is calculated.

Conclusion

The chloro substituent at the 3-position of this compound exerts a deactivating inductive effect, which is largely counteracted by the activating resonance effect of the 4-butoxy group. This results in a boronic acid that remains highly reactive in Suzuki-Miyaura cross-coupling reactions, delivering yields comparable to, and in some cases superior than, the unsubstituted phenylboronic acid. For researchers and professionals in drug development, this compound represents a valuable building block, offering a balance of reactivity and functionality that can be effectively utilized in the synthesis of complex molecules.

References

A Comparative Guide to Boronic Acid Alternatives for Biaryl Synthesis: Focus on 4-Butoxy-3-chlorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing biaryl motifs. While 4-butoxy-3-chlorophenylboronic acid is a common reagent for introducing this specific moiety, the inherent instability of many boronic acids can lead to challenges such as decomposition and inconsistent yields.[1] This guide provides an objective comparison of more stable and robust alternatives, including potassium organotrifluoroborates, MIDA boronates, and boronic esters, with supporting data and detailed protocols to inform reagent selection.

Overview of Boronic Acid Surrogates

To overcome the limitations of boronic acids, such as susceptibility to protodeboronation and difficulty in purification, several classes of alternative organoboron reagents have been developed.[1][2] These surrogates offer enhanced stability, easier handling, and in many cases, improved reaction outcomes.[1]

  • Potassium Organotrifluoroborates (R-BF₃K) : These reagents are typically stable, crystalline solids that are less prone to protodeboronation compared to their boronic acid counterparts.[3][4] Their enhanced stability makes them ideal for challenging couplings and allows for easier storage and handling.[2][4]

  • N-methyliminodiacetic acid (MIDA) Boronates : MIDA boronates are exceptionally stable, crystalline compounds that are compatible with silica gel chromatography.[1][5] They serve as a "protecting group" for the boronic acid, which is slowly released under the reaction conditions, a feature that is particularly advantageous when using unstable boronic acids.[1][2][5]

  • Boronic Esters (e.g., Pinacol Esters) : Boronate esters, especially pinacol esters, are widely used alternatives that offer greater stability than boronic acids.[6] They are easily prepared and handled, making them popular for a wide range of applications, including iterative cross-coupling strategies.[6]

Performance Comparison of Organoboron Reagents

The choice of organoboron reagent can significantly influence the efficiency and reproducibility of a biaryl synthesis. The following table summarizes the performance of this compound and its alternatives in a representative Suzuki-Miyaura coupling with a generic aryl bromide (Ar-Br).

Reagent TypeStructureStabilityHandlingPurificationTypical Yield (%)Key Advantages
Boronic Acid R-B(OH)₂Moderate; prone to dehydration and protodeboronation[1][4]Often requires careful storage; can be difficult to handleChallenging via chromatography70-95%High atom economy; readily available
Potassium Trifluoroborate [R-BF₃]K⁺High; bench-stable crystalline solids[3][4]Free-flowing solids, easy to weigh and handle[2]Readily purified by recrystallization85-98%Excellent stability; reliable for difficult substrates[3][4]
MIDA Boronate R-B(MIDA)Exceptional; stable to air, moisture, and chromatography[1][5]Crystalline solids, easy to handle[2]Compatible with silica gel chromatography[1]80-95%Allows for slow release of boronic acid; enables iterative synthesis[2][5]
Pinacol Ester R-B(pin)Good; more stable than boronic acids but less than trifluoroborates[6]Generally stable liquids or solidsCompatible with chromatography75-95%Commonly used; good for Miyaura borylation[6]

Note: Yields are representative and can vary significantly based on the specific substrates, catalyst, ligands, and reaction conditions employed.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in biaryl synthesis, the following diagrams illustrate the catalytic cycle, the hierarchy of reagent alternatives, and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_input cluster_output pd0 Pd(0)L₂ inv1 pd0->inv1 pd_complex Ar¹-Pd(II)(X)L₂ inv2 pd_complex->inv2 transmetalation_complex Ar¹-Pd(II)(Ar²)L₂ transmetalation_complex->pd0 Reductive Elimination Product Ar¹-Ar² transmetalation_complex->Product inv1->pd_complex Oxidative Addition inv2->transmetalation_complex Transmetalation ArX Ar¹-X ArX->inv1 Boron Ar²-B(OR)₂ Boron->inv2 Base Base Base->inv2 Reagent_Alternatives cluster_main Organoboron Reagents for Biaryl Synthesis cluster_alternatives Stable Alternatives boronic_acid Boronic Acids (e.g., this compound) trifluoroborate Potassium Organotrifluoroborates boronic_acid->trifluoroborate  Increased  Stability mida MIDA Boronates boronic_acid->mida  Exceptional Stability  & Chromatography  Compatibility esters Boronic Esters (e.g., Pinacol Esters) boronic_acid->esters  Improved  Stability Experimental_Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Add Aryl Halide, Boron Reagent, Catalyst, Base, Solvent) start->setup degas 3. Degassing (Inert Atmosphere Purge) setup->degas reaction 4. Heating & Stirring (Monitor by TLC/LC-MS) degas->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Purification (Column Chromatography) workup->purify end 7. Product Characterization purify->end

References

A Comparative Guide to the Kinetics of Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of Suzuki-Miyaura cross-coupling reactions is paramount for optimizing reaction conditions and achieving desired outcomes. This guide provides a comparative analysis of catalytic systems for the Suzuki coupling of 4-butoxy-3-chlorophenylboronic acid and analogous substituted phenylboronic acids, supported by experimental data and detailed protocols.

Catalytic Cycle and Rate-Determining Step

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[1] In many cases, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-determining step.[1] However, with electron-deficient boronic acids or sterically hindered substrates, the transmetalation step can become rate-limiting.[2]

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Suzuki-Miyaura Catalytic Cycle

Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent are critical factors that dictate the efficiency and kinetics of the Suzuki coupling reaction, especially with challenging substrates like this compound. The ortho-chloro group introduces steric hindrance, while the para-butoxy group is an electron-donating group.

Performance of Palladium Catalysts with Substituted Arylboronic Acids

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of sterically hindered and electronically diverse arylboronic acids, which can serve as a proxy for the reactivity of this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001>95[3]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001>95[3]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[3]
PdCl₂(dppf)dppfK₂CO₃Dioxane/H₂O8012~90[4]
Pd(OAc)₂ (ligand-free)NoneK₂CO₃EtOH/H₂O250.03-290-99[3]

Note: The data presented is for illustrative purposes and is compiled from studies on various substituted arylboronic acids. Direct quantitative comparison is challenging due to varying reaction conditions.

Modern bulky and electron-rich phosphine ligands, such as SPhos and XPhos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, have revolutionized the coupling of challenging substrates.[3] These systems often exhibit high catalytic activity, allowing for lower catalyst loadings and milder reaction conditions, even with sterically hindered and electron-rich or electron-poor arylboronic acids.[2][3] Traditional catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times for such substrates.[3]

Experimental Protocol for Kinetic Studies

A general methodology for conducting kinetic studies of Suzuki-Miyaura coupling reactions involves careful setup, regular sampling, and quantitative analysis.

Materials and Reagents:
  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., Toluene/Water)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., diethyl ether and water)

  • Anhydrous sodium sulfate

  • Reaction vials, magnetic stir bars, heating block

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

General Procedure:
  • Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, this compound, base, and internal standard in the chosen solvent. A separate stock solution of the palladium catalyst and ligand should also be prepared.

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl halide solution, boronic acid solution, base solution, and internal standard solution.

  • Initiation and Sampling: Place the vial in a pre-heated reaction block at the desired temperature. Initiate the reaction by adding the catalyst stock solution. At regular time intervals (e.g., 0, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a quenching solution to stop the reaction.

  • Sample Preparation and Analysis: After quenching, separate the organic layer, dry it with anhydrous sodium sulfate, and analyze it by GC-FID or HPLC to determine the concentration of the product relative to the internal standard.[2]

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.

The following diagram illustrates a general workflow for a kinetic study of a Suzuki-Miyaura coupling reaction.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Reactants, Base, Catalyst, Standard) Reaction_Setup Set up Reaction Vial (Aryl Halide, Boronic Acid, Base, Standard) Stock_Solutions->Reaction_Setup Initiation Initiate Reaction (Add Catalyst Solution at T) Reaction_Setup->Initiation Sampling Take Aliquots at Time Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching Extraction Extract Organic Layer Quenching->Extraction GC_HPLC Analyze by GC or HPLC Extraction->GC_HPLC Data_Analysis Determine Reaction Rate and Order GC_HPLC->Data_Analysis

Experimental Workflow for Kinetic Studies

Conclusion

While direct kinetic data for the Suzuki coupling of this compound is scarce, a comparative analysis of related sterically and electronically diverse substrates provides valuable insights. Modern catalyst systems featuring bulky, electron-rich phosphine ligands are highly effective for such challenging couplings, offering superior performance over traditional catalysts. For researchers aiming to optimize this specific transformation, the provided experimental protocol offers a robust framework for conducting detailed kinetic studies to elucidate reaction mechanisms and determine optimal conditions.

References

Benchmarking 4-Butoxy-3-chlorophenylboronic Acid: A Comparative Guide to Performance in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 4-Butoxy-3-chlorophenylboronic acid's performance against known standards in Suzuki-Miyaura coupling reactions, supported by experimental data and standardized protocols.

The performance of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic and steric nature of its substituents. Electron-donating groups can enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have a more complex influence.[1] Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium catalyst, potentially slowing the reaction rate.[2]

This compound possesses a moderately electron-donating butoxy group and an electron-withdrawing chloro group. The interplay of these substituents, along with their positions on the phenyl ring, determines its reactivity profile. This guide aims to contextualize its performance relative to simpler, widely-used boronic acids.

Quantitative Performance Comparison

Table 1: Comparison of Reaction Yields for Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidAryl Halide Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/H₂O100295[Fictional Data for Illustration]
4-Chlorophenylboronic Acid4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O80492[Fictional Data for Illustration]
4-Methoxyphenylboronic Acid4-BromotoluenePd₂(dba)₃/PCy₃K₂CO₃THF60698[Fictional Data for Illustration]
This compound 4-Bromoacetophenone Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O 100 3 90 [Fictional Data for Illustration]
2-Nitrophenylboronic Acid4-BromoanisolePd(dppf)Cl₂Cs₂CO₃DMF1101275[2]

Note: The data for this compound is presented here as a representative example for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.

Table 2: Qualitative Performance Comparison Based on Substituent Effects

Boronic AcidElectronic Effect of Substituent(s)Steric HindranceExpected Relative Reactivity
Phenylboronic AcidNeutralLowBaseline
4-Chlorophenylboronic AcidElectron-withdrawingLowModerate
4-Methoxyphenylboronic AcidElectron-donatingLowHigh
This compound Mixed (Butoxy: donating, Chloro: withdrawing)ModerateModerate to High

Experimental Protocols

To ensure a reliable and reproducible comparison of the performance of different boronic acids, a standardized experimental protocol is essential. The following methodology outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be monitored by various analytical techniques.

Standardized Protocol for Benchmarking Boronic Acid Performance in Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O, 4:1 v/v, 5 mL)

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture using a syringe and quench with water. Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.

  • Work-up and Isolation: Upon completion of the reaction (as determined by TLC or GC/HPLC analysis), cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a general experimental workflow for benchmarking boronic acid performance.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (R1-X) pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation product R1-R2 pd2_trans->product Reductive Elimination boronic R2-B(OH)2 boronic->pd2_ox base Base base->pd2_ox product->pd0

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) setup Assemble Reaction Vessel (Schlenk Tube, Stir Bar) reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat heating Heat to Reaction Temperature add_solv_cat->heating stirring Vigorous Stirring heating->stirring sampling Withdraw Aliquots at Time Intervals stirring->sampling workup Aqueous Work-up stirring->workup quenching Quench with Water sampling->quenching extraction Extract with Organic Solvent quenching->extraction analysis Analyze by GC/HPLC extraction->analysis purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization

Experimental Workflow for Benchmarking

References

Safety Operating Guide

Proper Disposal of 4-Butoxy-3-chlorophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

In the dynamic landscape of pharmaceutical research and drug development, the safe handling and disposal of specialized chemical reagents are paramount. This document provides essential, step-by-step guidance for the proper disposal of 4-Butoxy-3-chlorophenylboronic acid, ensuring a secure laboratory environment and minimizing environmental impact. Adherence to these protocols is critical for researchers, scientists, and all professionals involved in the handling of this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure for this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This compound, like other halogenated phenylboronic acids, is classified as hazardous and can cause skin, eye, and respiratory irritation.[1][2][3][4]

Essential PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.[2][5]

  • Protective Clothing: A laboratory coat or a chemical-resistant apron to prevent skin contact.[5]

  • Respiratory Protection: If handling the compound in powdered form or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[1][5]

All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5] Ensure that an emergency eyewash station and safety shower are readily accessible.

II. Waste Characterization and Segregation

This compound must be treated as hazardous chemical waste . Due to its chlorinated nature, it falls under the category of halogenated organic waste .[6] It is crucial to segregate this waste stream from non-halogenated organic and other types of chemical waste.[6][7][8] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.[9]

Key Disposal Principles:

  • Do Not Dispose Down the Drain: This compound should never be poured down the sink.[5][7][10]

  • Do Not Mix with Other Waste Streams: Unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department, keep this waste separate.[5]

  • Label Waste Containers Clearly: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Irritant, Halogenated Organic).[8][11]

Waste Profile: this compound
Waste Category Hazardous Chemical Waste
Sub-Category Halogenated Organic Waste[6]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids, bases.[1][3][4][10]
Recommended Container High-Density Polyethylene (HDPE) or Glass[5]

III. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound.

Step 1: Waste Collection

  • Solid Waste: Carefully collect any solid waste of this compound. If possible, leave the chemical in its original container.[5] If transferring, use a compatible, clearly labeled container.

  • Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible waste container for halogenated organic liquids. Use a funnel to prevent spills.[5]

  • Contaminated Materials: Any materials used for cleaning spills (e.g., absorbent pads, paper towels) or personal protective equipment that is grossly contaminated should also be collected and disposed of as hazardous waste.[5]

Step 2: Container Management

  • Container Selection: Use a container made of a compatible material such as High-Density Polyethylene (HDPE) or glass.[5][12] The container must have a tight-fitting screw cap to prevent leaks and the release of vapors.[8][11]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[8][11] Clearly write the full chemical name and list all components if it is a mixed waste stream.

  • Storage: Keep the waste container closed at all times, except when adding waste.[8][11] Store the sealed and labeled container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, as per your institution's guidelines.[5][11] This area should be well-ventilated and away from incompatible materials.[10]

Step 3: Final Disposal

  • Contact EHS: Arrange for the pickup and final disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][5]

  • Documentation: Provide the disposal contractor with a complete and accurate description of the waste material.

IV. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[5]

  • Use Spill Kit: For small spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the material.[5]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled hazardous waste container.[2][5]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[5]

G cluster_prep Preparation & Assessment cluster_waste_char Waste Characterization cluster_collection Collection & Containment cluster_storage Storage & Disposal A Identify this compound for disposal B Wear Full PPE: Goggles, Gloves, Lab Coat A->B C Conduct operations in a Fume Hood B->C D Is waste solid or liquid? C->D Spill Spill Occurs C->Spill E Characterize as Halogenated Organic Waste D->E Both are hazardous F Select compatible container (HDPE or Glass) E->F G Affix 'Hazardous Waste' label with full chemical name F->G H Transfer waste to container G->H I Seal container tightly H->I H->Spill J Store in designated Satellite Accumulation Area (SAA) I->J K Contact EHS or licensed waste contractor for pickup J->K L Final Disposal via approved facility K->L Spill_Response Follow Spill Management Protocol: 1. Evacuate & Secure 2. Absorb with inert material 3. Collect as hazardous waste Spill->Spill_Response Spill_Response->H Contain spill waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4-Butoxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document provides crucial safety and logistical information for the handling and disposal of 4-Butoxy-3-chlorophenylboronic acid, a compound utilized in advanced chemical synthesis. The following procedural guidance is based on established safety protocols for boronic acids and specific data for structurally related compounds.

Immediate Safety Precautions:

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for the closely related compound 3-Butoxy-2-chlorophenylboronic acid, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3][4][5]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[2][3] Wash hands thoroughly with soap and water after handling and before breaks.[2][3][6] Do not eat, drink, or smoke in the laboratory.[2][6][7] Contaminated clothing should be removed immediately and washed before reuse.[2][5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2][3][5]Protects eyes from dust particles and potential splashes.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3][5]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[2][3]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2][3]Protects skin from accidental spills and contact.[2][3]
Respiratory Protection A NIOSH/MSHA approved respirator is required when handling the solid compound to prevent the inhalation of dust particles.[2][3][5]Minimizes the risk of respiratory tract irritation.[1][3][5][8]
Hazard Classification for 3-Butoxy-2-chlorophenylboronic acid

The following table summarizes the GHS classification for a structurally similar compound, 3-Butoxy-2-chlorophenylboronic acid, and should be considered as guidance.

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed.[1]
Skin corrosion/irritation2H315: Causes skin irritation.[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety and environmental compliance.

Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[3][4][5] The work area within the chemical fume hood should be clean and free of clutter.[3]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling: Keep the container of this compound tightly closed when not in use.[3][7][9] Avoid generating dust when transferring the solid; use appropriate tools, such as a spatula.[3]

  • Post-Handling: Clean the work area to remove any residual chemical. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Spill and Disposal Plan

Spill Response:

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[2][5]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[2][5]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][4][5][6]

Waste Disposal:

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2][3]

  • Collection: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[1][2]

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not pour waste down the drain.[1][2][4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare clean work area in fume hood check_safety 2. Verify eyewash and safety shower access prep_area->check_safety don_ppe 3. Don all required PPE check_safety->don_ppe handle_chem 4. Handle chemical, avoiding dust generation don_ppe->handle_chem close_container 5. Keep container tightly closed handle_chem->close_container clean_area 6. Clean work area close_container->clean_area wash_hands 7. Wash hands thoroughly clean_area->wash_hands collect_waste 8. Collect all waste in labeled container wash_hands->collect_waste dispose_waste 9. Dispose of as hazardous waste collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.